5-Nitro-4-hydroxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKBMXSQJZEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693841 | |
| Record name | 5-Nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-67-9 | |
| Record name | 5-Nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Nitro-4-hydroxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among its numerous derivatives, the 5-nitro-4-hydroxyquinazoline core represents a critical pharmacophore, particularly in the pursuit of novel therapeutics. The strategic placement of the nitro group at the 5-position significantly influences the electronic properties of the heterocyclic system, offering a unique handle for medicinal chemists to modulate biological activity and explore structure-activity relationships (SAR). This guide provides a comprehensive exploration of the synthetic pathways leading to this compound and its derivatives, grounded in established chemical principles and supported by detailed experimental insights.
Strategic Importance in Drug Discovery
The quinazolinone skeleton is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways.[1] Quinazoline derivatives are particularly prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[2][3] The introduction of a nitro group can further enhance the therapeutic potential of these molecules. For instance, various 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity and anticancer properties.[4][5] While much of the literature focuses on the 6-nitro isomers, the synthesis of this compound derivatives provides an alternative substitution pattern that can lead to novel intellectual property and potentially improved pharmacological profiles. These compounds have shown promise as anticancer agents and inhibitors of enzymes like dihydrofolate reductase (DHFR) and EGFR-tyrosine kinase (EGFR-TK).[6]
Core Synthetic Strategies: The Niementowski Reaction and Beyond
The most prevalent and versatile method for the synthesis of 4-hydroxyquinazolines (also known as quinazolin-4-ones) is the Niementowski reaction.[1][7][8] This reaction and its modifications form the foundation for accessing the this compound scaffold.
The Niementowski Reaction: A Classic Approach
The traditional Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[1] For the synthesis of the parent this compound, the key starting material is 2-amino-6-nitrobenzoic acid .[9]
Reaction Causality: The reaction is typically driven by heat, often at temperatures between 130-150°C.[1] The initial step involves the acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization through the loss of a water molecule leads to the formation of the quinazolinone ring. An excess of the amide is often employed to drive the reaction to completion.
Generalized Reaction Scheme:
Figure 1: Generalized Niementowski reaction for this compound synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol details the synthesis of the foundational this compound (also known as 5-nitroquinazolin-4(3H)-one) from 2-amino-6-nitrobenzoic acid.
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Formamide
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-nitrobenzoic acid and an excess of formamide (e.g., a 1:4 molar ratio).[10]
-
Heat the reaction mixture with stirring to approximately 130-135°C.[10] Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice with continuous stirring to precipitate the product.[11]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[11]
Self-Validation: The purity of the final product should be assessed by determining its melting point and using analytical techniques such as TLC, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 2-Substituted-5-nitro-4-hydroxyquinazoline Derivatives
This protocol outlines a general procedure for introducing substituents at the 2-position of the this compound ring using acid anhydrides.
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent)
-
Aqueous or alcoholic ammonia solution
Procedure:
-
A mixture of 2-amino-6-nitrobenzoic acid and an excess of the desired acid anhydride is heated under reflux for several hours.
-
The excess acid anhydride is removed under reduced pressure. This step forms the intermediate 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one.
-
The resulting intermediate is then treated with an aqueous or alcoholic solution of ammonia. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the conversion to the quinazolinone is complete (monitored by TLC).
-
The product is isolated by filtration or by evaporation of the solvent followed by purification, usually by recrystallization.
Protocol 3: Synthesis of 2,3-Disubstituted-5-nitro-4-hydroxyquinazoline Derivatives
This protocol provides a one-pot method for the synthesis of 2,3-disubstituted derivatives.
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)
-
Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)
-
Pyridine (as solvent and base)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-amino-6-nitrobenzoic acid in dry pyridine in a round-bottom flask.
-
To this solution, add the desired acid chloride dropwise with stirring at room temperature.
-
After the addition is complete, add the primary amine to the reaction mixture.
-
The reaction mixture is then heated under reflux for a specified time (typically 4-8 hours), with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.
-
The precipitated product is collected by vacuum filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.
-
The crude product is then washed again with water and can be purified by recrystallization from a suitable solvent.[11]
Mechanistic Insights
The formation of the quinazolinone ring in the Niementowski reaction proceeds through a well-understood mechanism.
Figure 2: Mechanism of the Niementowski reaction for this compound synthesis.
Expertise & Experience: The choice of formamide in the synthesis of the unsubstituted core is strategic due to its dual role as a reagent and a high-boiling solvent. For the synthesis of 2-substituted derivatives, the use of an acid anhydride followed by amination is often preferred for its efficiency and the ability to introduce a variety of functional groups. The one-pot synthesis of 2,3-disubstituted derivatives is a more advanced technique that offers a streamlined approach to complex molecules, saving time and resources.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of related quinazolinone derivatives, providing a comparative overview.
| Product | Starting Material(s) | Key Reagents | Reaction Time | Yield (%) | Reference |
| 6-Nitroquinazolin-4(3H)-one | 2-Amino-5-nitrobenzoic acid, Formamide | Heat (170°C) | 4 hours | High | [11] |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Conventional Heat | 10 hours | 79 | [1] |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Microwave | 5 minutes | 87 | [1] |
| 2,3-Disubstituted-4(3H)-quinazolinones | Anthranilic acids, Carboxylic acids, Amines | Microwave | 4-5 minutes | 85-95 | [7] |
Trustworthiness: The protocols described are based on established and peer-reviewed synthetic methods. The yields and reaction times provided are indicative and may vary based on the specific substrates and experimental conditions. It is crucial to monitor the reactions by TLC to determine the optimal reaction time for each specific synthesis.
Authoritative Grounding & Comprehensive References
The synthesis of quinazoline derivatives is a well-documented field with a rich history. The Niementowski reaction, first reported in 1895, remains a cornerstone of quinazolinone synthesis.[7] Modern advancements, such as the use of microwave irradiation, have significantly improved the efficiency of these reactions, reducing reaction times from hours to minutes and often increasing yields.[1][8] The pharmacological importance of the quinazoline scaffold is extensively reviewed, with a particular focus on its application in the development of anticancer agents.[2][12][13][14]
Conclusion
The synthesis of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The synthetic pathways outlined in this guide, primarily centered around the versatile Niementowski reaction, provide a robust framework for accessing the core scaffold and its substituted analogues. By understanding the underlying reaction mechanisms and leveraging both classical and modern synthetic techniques, researchers can efficiently generate libraries of these compounds for biological evaluation. The strategic importance of the this compound core, coupled with the synthetic accessibility detailed herein, underscores its potential as a valuable scaffold in the ongoing quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. generis-publishing.com [generis-publishing.com]
- 11. benchchem.com [benchchem.com]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Nitro-4-hydroxyquinazoline (CAS 99768-67-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Nitro-4-hydroxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, consolidating available data and providing actionable insights for its use in a research and development setting.
Chemical Identity and Structure
This compound, also known as 5-Nitro-4(3H)-quinazolinone, is a nitro-substituted quinazolinone. The quinazoline scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and potential for further functionalization.
Table 1: Compound Identification
| Parameter | Value | Source(s) |
| CAS Number | 99768-67-9 | [1] |
| Common Names | This compound, 5-Nitro-4(3H)-quinazolinone | [2] |
| IUPAC Name | 5-nitroquinazolin-4-ol | [2] |
| Molecular Formula | C₈H₅N₃O₃ | [3] |
| Molecular Weight | 191.14 g/mol | [3] |
| Canonical SMILES | O=C1NC=NC2=CC=CC(--INVALID-LINK--[O-])=C12 | N/A |
| InChI | InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | N/A |
| InChI Key | AGOKBMXSQJZEKF-UHFFFAOYSA-N | N/A |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];"c1" [label="C"]; "c2" [label="C"]; "c3" [label="C"]; "c4" [label="C"]; "c5" [label="C"]; "c6" [label="C"]; "n1" [label="N"]; "c7" [label="C"]; "n2" [label="N"]; "o1" [label="O"]; "n3" [label="N"]; "o2" [label="O"]; "o3" [label="O"]; "h1" [label="H"]; "h2" [label="H"]; "h3" [label="H"]; "h4" [label="H"]; "h5" [label="H"];
"c1" -- "c2" [style=dotted]; "c2" -- "c3" [style=dotted]; "c3" -- "c4" [style=dotted]; "c4" -- "c5" [style=dotted]; "c5" -- "c6" [style=dotted]; "c6" -- "c1" [style=dotted]; "c1" -- "c7" [style=solid]; "c6" -- "n1" [style=solid]; "n1" -- "c8" [style=dotted]; "c8" -- "n2" [style=dotted]; "n2" -- "c7" [style=dotted]; "c7" -- "o1" [style=solid]; "c5" -- "n3" [style=solid]; "n3" -- "o2" [style=solid]; "n3" -- "o3" [style=solid]; "c2" -- "h1" [style=solid]; "c3" -- "h2" [style=solid]; "c4" -- "h3" [style=solid]; "c8" -- "h4" [style=solid]; "n1" -- "h5" [style=solid]; }
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Notes and References |
| Melting Point | Data not available | A related compound, 6-Nitro-7-Chloro-4-Hydroxy quinazoline, has a reported melting point of >280 °C. |
| Boiling Point | 414.463 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Data not available | Expected to be soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in less polar solvents like ethanol and methanol. Boronic acid analogs are noted to be soluble in polar organic solvents.[5][6] |
| pKa | Data not available | N/A |
| logP | 0.8313 (Predicted) | [3] |
| Flash Point | 204.46 °C (Predicted) | [4] |
| Refractive Index | 1.744 (Predicted) | [4] |
Synthesis and Purification
A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation of the corresponding anthranilic acid with formamide. While a specific protocol for the 5-nitro isomer is not widely published, the following procedure for the synthesis of the isomeric 6-nitroquinazolin-4(3H)-one from 2-amino-5-nitrobenzoic acid can be adapted. The starting material for this compound would be 2-amino-6-nitrobenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 6-nitroquinazolin-4(3H)-one)
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Formamide
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-amino-6-nitrobenzoic acid and an excess of formamide.
-
Heat the reaction mixture with stirring to approximately 170 °C. Maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to about 100 °C.
-
Slowly pour the cooled reaction mixture into a beaker containing ice water with continuous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and by-products.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Analytical Characterization
Comprehensive, experimentally verified spectral data for this compound is not widely available. The following represents expected spectral characteristics based on the analysis of closely related quinazolinone structures. Researchers should perform their own analytical characterization for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrimidine rings. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group. For comparison, the ¹H NMR data for 6-nitroquinazolin-4(3H)-one in DMSO-d₆ is reported as: δ 8.77 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 6.9 Hz, 1H), 8.36 (s, 1H), 7.84 (d, J = 9 Hz, 1H).[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3400 - 3200 |
| C=O stretch (amide) | 1700 - 1650 |
| C=N stretch | 1650 - 1550 |
| N-O stretch (nitro) | 1550 - 1500 and 1360 - 1300 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For this compound (C₈H₅N₃O₃), the expected monoisotopic mass is approximately 191.0331 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 192.0409.
Applications and Biological Relevance
The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[8] These compounds have been reported to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[9][10]
Anticancer Potential
Numerous studies have highlighted the anticancer potential of quinazoline derivatives.[9][11][12] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The presence of a nitro group can further enhance the cytotoxic activity of these compounds. While specific studies on the anticancer activity of this compound are limited, related nitro-substituted quinazolines and quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[5][9][13]
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties.[14][15] The heterocyclic core can interact with various microbial targets, leading to the inhibition of bacterial and fungal growth. The nitro functionality is a well-known pharmacophore in antimicrobial agents, and its incorporation into the quinazoline scaffold may lead to compounds with potent antimicrobial activity.
Safety and Handling
-
Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause cancer.[16][17][18][19]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Researchers should always consult a comprehensive and up-to-date SDS for any chemical before use and perform a thorough risk assessment for their specific experimental procedures.
Conclusion
This compound (CAS 99768-67-9) is a nitro-substituted heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. While specific experimental data on its physicochemical properties and spectral characteristics are not extensively documented, this guide provides a foundational understanding based on available information for structurally related compounds and established synthetic methodologies. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. 99768-67-9 | CAS DataBase [m.chemicalbook.com]
- 2. bio-fount.com [bio-fount.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-nitro-1H-quinazolin-4-one99768-67-9,Purity96%_Hangzhou APIChem Technology Co., Limited [molbase.com]
- 5. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cajmns.casjournal.org [cajmns.casjournal.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. 6-Nitroquinazolin-4(3H)-one | 6943-17-5 [sigmaaldrich.com]
- 19. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility and Stability Characteristics of 5-Nitro-4-hydroxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-4-hydroxyquinazoline is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a viable drug candidate. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to generate robust and reliable data. While specific experimental values for this compound are not extensively reported in public literature, this guide synthesizes established principles and methodologies for small molecule characterization, offering a roadmap for its empirical determination.
Introduction: The Quinazoline Scaffold and the Significance of Physicochemical Profiling
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anticancer and antimicrobial effects.[1][2] The introduction of a nitro group and a hydroxyl group at the 5- and 4-positions, respectively, of the quinazoline core in this compound can significantly influence its electronic properties, crystal packing, and intermolecular interactions. These molecular features, in turn, govern its solubility and stability—two critical determinants of a drug's developability.
-
Solubility directly impacts a drug's absorption, distribution, and bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal in vivo efficacy.[3][4]
-
Stability assessment is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[5][6][7][8][9]
This guide will detail the theoretical underpinnings and practical execution of experiments to thoroughly characterize these properties for this compound.
Solubility Characterization of this compound
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[3] For pharmaceutical applications, solubility in aqueous and physiologically relevant media is of primary interest.
Theoretical Considerations
The solubility of this compound is influenced by several factors:
-
Molecular Structure: The presence of the polar nitro (-NO2) and hydroxyl (-OH) groups can participate in hydrogen bonding with water molecules, potentially enhancing aqueous solubility. However, the aromatic quinazoline core is largely hydrophobic.
-
pH: The hydroxyl group at the 4-position can exhibit acidic properties, and the nitrogen atoms in the quinazoline ring can act as weak bases. Therefore, the ionization state of the molecule will change with pH, significantly impacting its solubility. The lowest aqueous solubility is typically observed at the isoelectric point.[10]
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. The least stable polymorph is generally the most soluble.[11]
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[10]
Experimental Determination of Solubility
Two primary types of solubility measurements are relevant in drug discovery and development: kinetic and thermodynamic solubility.[4][11]
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.[4][11] This method is high-throughput and useful for early-stage screening.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a final desired concentration range (e.g., 1-200 µM) with a low final percentage of DMSO (typically ≤ 1-5% to minimize co-solvent effects).[12]
-
Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours).[12]
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, filter the solutions through a filter plate and analyze the filtrate.[12]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS.[12] The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[11] The "shake-flask" method is the gold standard for this determination.[10]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[10]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant. For accurate results, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any suspended solid particles.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared for accurate quantification.[13]
Data Presentation for Solubility
The solubility data for this compound should be summarized in a clear and concise table.
| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL or µM) |
| Phosphate-Buffered Saline (7.4) | 25 | Kinetic | [Experimental Value] |
| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Experimental Value] |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Experimental Value] |
| Water | 25 | Thermodynamic | [Experimental Value] |
| DMSO | 25 | - | [e.g., >200 mM][14] |
| Ethanol | 25 | - | [Experimental Value] |
Stability Assessment of this compound
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][9] Forced degradation (stress testing) is a critical component of this assessment, designed to identify potential degradation products and establish the intrinsic stability of the molecule.[15]
Forced Degradation Studies
Forced degradation studies involve exposing this compound to conditions more severe than accelerated stability testing.[15] These studies are essential for developing stability-indicating analytical methods.
The choice of stress conditions is guided by international guidelines such as those from the ICH.[15]
-
Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which can be encountered in the gastrointestinal tract or during formulation. Quinazoline derivatives have shown susceptibility to both acidic and alkaline hydrolysis.[14]
-
Oxidation: Assesses the molecule's sensitivity to oxidative stress, which can occur in the presence of oxygen or oxidizing agents.
-
Photostability: Determines the potential for degradation upon exposure to light. Nitro-aromatic compounds are often photosensitive.[16]
-
Thermal Degradation: Evaluates the impact of elevated temperatures on the solid-state and solution stability of the compound.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8 hours).[14]
-
Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a set time.[14]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[17]
-
Photolytic Degradation: Expose the sample solution (in a photostable container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15][17] A dark control sample should be run in parallel.
-
Thermal Degradation (Solution): Heat the sample solution at a high temperature (e.g., 70-80°C).
-
Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) with or without controlled humidity.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and dilute them to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.
Experimental Protocol: HPLC Method Development
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[17]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradants.
-
Detection: A PDA detector allows for the monitoring of the elution profile at multiple wavelengths and can be used for peak purity analysis.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted under ICH-prescribed conditions to determine the re-test period or shelf life.[5][6][7][8][9]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table based on ICH Q1A(R2) guidelines.[5][6][7][8]
Visualization of Workflows
Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Forced Degradation and Stability Study Logic
Caption: Logical flow of a comprehensive stability assessment program.
Conclusion
The systematic characterization of the solubility and stability of this compound is a non-negotiable step in its evaluation as a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles and regulatory expectations, for undertaking this critical work. By following the detailed protocols for determining kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and establishing long-term stability, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The insights gained from these studies will be invaluable for formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any future drug product based on this promising quinazoline scaffold.
References
- 1. 4-Hydroxyquinazoline | 491-36-1 [chemicalbook.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 9. sfda.gov.sa [sfda.gov.sa]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Historical Context and Discovery of Nitroquinazoline Derivatives
This guide provides an in-depth exploration of the historical development of nitroquinazoline derivatives, tracing their origins from the initial synthesis of the core quinazoline scaffold to their emergence as a significant area of research in medicinal chemistry. We will examine the foundational synthetic methodologies, the strategic rationale for the introduction of the nitro functional group, and the evolution of their perceived biological activities, culminating in their role in the development of modern targeted therapeutics.
Part 1: The Genesis of the Quinazoline Scaffold
The story of nitroquinazolines begins with the discovery of their parent heterocyclic system, quinazoline. Quinazoline is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen.[3][4][5] However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[1][5]
The versatility of the quinazoline core quickly made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[6][7] Its unique structure allows for interactions with a wide range of biological targets, paving the way for the development of numerous derivatives with diverse therapeutic applications, including anticancer and antimalarial agents.[1]
Part 2: Foundational Synthesis - The Niementowski Reaction
To appreciate the development of nitroquinazoline derivatives, one must first understand the fundamental methods used to construct the core ring system. Among the most significant is the Niementowski quinazoline synthesis , first reported in 1895.[8][9][10] This reaction remains a cornerstone for creating 4-oxo-3,4-dihydroquinazolines (quinazolinones) due to its simplicity and versatility.[6][11]
The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[6][8] The reaction's adaptability is its key strength; by selecting appropriately substituted anthranilic acids and amides, chemists can introduce a wide variety of functional groups onto both the benzene and pyrimidine portions of the molecule. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.[6]
Workflow: Niementowski Quinazoline Synthesis
Caption: General workflow of the Niementowski quinazoline synthesis.
Experimental Protocol: Synthesis of a Nitroquinazolinone Derivative
The synthesis of nitroquinazolines often leverages the Niementowski reaction by starting with a nitro-substituted precursor. The following protocol describes the synthesis of 2-methyl-7-nitro-4(3H)-quinazolinone, a representative nitro-derivative, adapted from established methodologies.[12]
Objective: To synthesize a nitro-substituted quinazolinone via a two-step process involving benzoxazinone formation followed by condensation.
Materials:
-
4-Nitroanthranilic acid
-
Acetic anhydride
-
o-Toluidine
-
Pyridine
-
Ethanol (EtOH)
-
Petroleum ether
-
Standard reflux and chromatography equipment
Step-by-Step Methodology:
-
Step 1: Formation of the Benzoxazinone Intermediate
-
Combine 4-Nitroanthranilic acid (10 mmol) and acetic anhydride (20 ml) in a round-bottom flask.
-
Heat the mixture under reflux for 3 hours. This reaction forms the intermediate 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate.
-
Wash the solid with petroleum ether to remove unreacted acetic anhydride and impurities.
-
Dry the solid product thoroughly.
-
-
Step 2: Synthesis of the Nitroquinazolinone
-
Place the dried 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one intermediate and o-toluidine (11 mmol) in a clean round-bottom flask.
-
Add pyridine (30 ml) to serve as the solvent and base.
-
Heat the mixture under reflux for 8 hours. During this step, the o-toluidine displaces the oxygen in the benzoxazinone ring and cyclizes to form the quinazolinone.
-
After reflux, cool the reaction mixture.
-
Remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
Triturate the residue with water and filter to collect the crude solid product.
-
Dry the solid and purify it using column chromatography with chloroform (CHCl₃) as the eluent.
-
Recrystallize the purified product from ethanol to obtain colorless crystals of 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4-one.[12]
-
Part 3: The Strategic Introduction of the Nitro Group
The deliberate synthesis of nitroquinazoline derivatives marked a pivotal evolution in the exploration of this scaffold. The introduction of a nitro (NO₂) group onto the quinazoline core was not arbitrary; it was a strategic choice driven by well-understood principles of physical organic chemistry.
Causality behind the Modification:
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group. Its presence on the aromatic ring significantly alters the electron density of the entire quinazoline system. This modification can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and biological activity.
-
Synthetic Handle: The nitro group is a versatile synthetic precursor. It can be readily reduced to an amino (NH₂) group, which then serves as a nucleophilic site for a vast array of subsequent chemical modifications. This allows for the construction of large, diverse libraries of quinazoline derivatives for SAR screening.
Caption: General chemical structures of the quinazoline core and a representative nitro-derivative.
Part 4: From Broad Bioactivity to Targeted Anticancer Therapy
Early investigations into nitroquinazoline derivatives revealed a spectrum of biological activities. Research demonstrated that certain 6-nitroquinazolines could inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and suppress T cell proliferation, indicating potential anti-inflammatory applications.[13] Other studies explored their potential as antimicrobial agents.[14]
However, the most profound impact of quinazoline chemistry has been in the field of oncology. The journey from broadly active compounds to precision medicine can be seen in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that plays a critical role in cell proliferation, and its overexpression or mutation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[15][16]
The quinazoline scaffold proved to be an ideal framework for targeting the ATP-binding site of the EGFR kinase domain.[1] This led to the landmark development of Gefitinib (Iressa) , a selective EGFR inhibitor approved by the FDA in 2003 for the treatment of NSCLC.[1][16][17] While Gefitinib itself is not a nitro-derivative, its discovery was built upon decades of SAR studies of the quinazoline scaffold, which included the exploration of nitro-substituted analogues.[14][18]
More recently, research has come full circle, with studies explicitly designing and synthesizing 6-nitro-4-substituted quinazoline derivatives as potent EGFR inhibitors.[19][20] Some of these novel compounds have shown cytotoxicity against cancer cell lines superior to first-generation drugs like gefitinib, demonstrating the enduring relevance of the nitroquinazoline scaffold in modern drug discovery.[19][20] These compounds induce apoptosis (programmed cell death) and can arrest the cell cycle, preventing cancer cells from multiplying.[19][20]
Key Milestones in Quinazoline Derivative Discovery
| Year | Discovery / Milestone | Significance | Key Researchers/Entities |
| 1869 | First synthesis of a quinazolinone derivative | Established the chemical foundation for the quinazoline class. | Griess[3][5] |
| 1895 | First synthesis of the parent quinazoline | Provided the core unsubstituted heterocyclic structure. | Bischler & Lang[1][5] |
| 1895 | Development of the Niementowski Synthesis | Created a versatile and widely used method for synthesizing quinazolinones. | von Niementowski[8][10] |
| 2002 | Evaluation of 6-nitroquinazolines | Demonstrated activity as inhibitors of TNF-α production and T cell proliferation. | Tobe, M. et al.[13] |
| 2003 | FDA Approval of Gefitinib (Iressa) | Landmark approval of a quinazoline-based EGFR inhibitor for NSCLC.[1][16][17] | AstraZeneca[1][18] |
| 2024 | Design of novel 6-nitroquinazoline EGFR inhibitors | Showcased the continued development of nitro-derivatives as potent and specific anticancer agents.[19][20] | Farag, A. B. et al.[19] |
EGFR Signaling and Inhibition by Quinazolines
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Conclusion
The history of nitroquinazoline derivatives is a compelling narrative of scientific progression, from the fundamental discovery of a heterocyclic core to the rational design of targeted, life-saving medicines. The initial synthetic explorations by chemists in the late 19th century laid a robust foundation. The strategic introduction of the nitro group in subsequent decades was a critical step, providing chemists with a tool to modulate electronic properties and a versatile handle for further chemical diversification. This exploration of structure-activity relationships, even when focused on activities like anti-inflammatory effects, ultimately contributed to the vast body of knowledge that enabled the design of potent anticancer agents. The continued investigation of novel nitroquinazoline derivatives as next-generation EGFR inhibitors in the 21st century underscores the enduring legacy and future potential of this remarkable chemical scaffold.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Niementowski_quinazoline_synthesis [chemeurope.com]
- 10. Niementowski Quinazoline Synthesis [drugfuture.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Gefitinib - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. icr.ac.uk [icr.ac.uk]
- 19. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-Nitro-4-hydroxyquinazoline: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system represents a cornerstone in modern medicinal chemistry, celebrated for its versatile synthetic accessibility and its remarkable ability to interact with a wide array of biological targets.[1][2] This heterocyclic scaffold is the foundation for numerous clinically successful therapeutics, including the pioneering epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, which revolutionized the treatment of non-small-cell lung cancer.[3] The broad spectrum of pharmacological activities associated with quinazoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscores its status as a "privileged structure."[3][4] This guide focuses on a specific, yet promising, analogue: 5-Nitro-4-hydroxyquinazoline. We will dissect its chemical nature and, based on robust evidence from closely related compounds, delineate a strategic roadmap for identifying and validating its most compelling therapeutic targets.
Part 1: Core Analysis of this compound
The subject of our investigation, this compound, exists in tautomeric equilibrium with 5-Nitroquinazolin-4(3H)-one. This structural feature is critical, as the hydroxyl group can act as a hydrogen bond donor, while the quinazolinone form presents both donor and acceptor functionalities, facilitating diverse interactions within protein binding pockets. The electron-withdrawing nature of the nitro group at the 5-position is expected to significantly modulate the electronic properties of the heterocyclic system, influencing its binding affinity and reactivity compared to other substituted quinazolines.
Part 2: Primary Therapeutic Avenue - Oncology
The most compelling evidence for the therapeutic application of nitro-substituted hydroxyquinazolines lies in oncology. Two primary targets, EGFR and PARP, stand out due to extensive research on structurally similar molecules.
Target Profile 1: Epidermal Growth Factor Receptor (EGFR)
Scientific Rationale: The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[5] Its aberrant activation through mutation or overexpression is a key driver in numerous malignancies, making it one of the most validated targets in cancer therapy.[3] The 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive EGFR inhibitors, and recent studies on 6-nitro-4-substituted quinazolines have demonstrated potent inhibitory activity, suggesting that the 5-nitro isomer is a strong candidate for similar targeting.[6][7]
Mechanism of Action: this compound is hypothesized to function as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. This binding event prevents the phosphorylation of EGFR and blocks the downstream activation of pro-survival signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[3][6][7]
Supporting Evidence & Data: Research on analogous 6-nitro-4-substituted quinazolines has yielded compounds with potent EGFR inhibition and significant cytotoxicity against cancer cell lines.[6][7] For instance, compound 6c from a recent study showed superior enzymatic inhibition against the mutant EGFR T790M and potent cytotoxicity against HCT-116 (colon) and A549 (lung) cancer cell lines.[6][7]
| Compound Class | Target Cell Line | IC50 / GI50 Value (µM) | Source |
| 4-Hydroxyquinazoline Derivative (IN17) | PARP1 Enzyme | 0.47 | [8] |
| 4-Hydroxyquinazoline Derivative (IN17) | HCT-15 (PARPi-resistant) | 33.45 | [8] |
| 6-Nitroquinazolin-4-one Derivative (6d) | NCI-H460 (Lung Cancer) | 0.789 | [1] |
| Quinazolinone Schiff Base (Compound 30) | MCF-7 (Breast Cancer) | ~3-8 (range) | [1][3] |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the EGFR kinase domain.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution series of the test compound in DMSO, followed by a 1:50 dilution in Kinase Buffer A.
-
Prepare EGFR kinase-Europium-anti-tag antibody solution and Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) solution in Kinase Buffer A.
-
-
Assay Procedure:
-
Add 4 µL of the diluted test compound or DMSO vehicle control to the wells of a low-volume 384-well plate.
-
Add 4 µL of the EGFR-antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells.
-
Centrifuge the plate at 1000 rpm for 1 minute and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
-
Visualizations:
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro TR-FRET based EGFR kinase binding assay.
Target Profile 2: Poly(ADP-ribose) Polymerase (PARP)
Scientific Rationale: PARP1 is a critical enzyme in the base excision repair pathway, responsible for repairing DNA single-strand breaks (SSBs).[8] In cancers with mutations in BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then degenerate into DSBs during replication. Without a functional HRR pathway, these DSBs cannot be repaired, leading to massive genomic instability and cell death. This concept is known as "synthetic lethality" and is a clinically validated strategy for treating BRCA-mutant cancers.[8] Importantly, recent work has shown that novel 4-hydroxyquinazoline derivatives can act as potent PARP inhibitors and overcome resistance to existing FDA-approved PARP inhibitors (PARPis).[8]
Mechanism of Action: The 4-hydroxyquinazoline scaffold can occupy the NAD+ binding pocket of PARP1, preventing the enzyme from synthesizing poly(ADP-ribose) chains at sites of DNA damage.[8] This inhibition traps PARP1 on the DNA, obstructing DNA replication forks and leading to the formation of cytotoxic DSBs. In HRR-deficient cells, this damage is lethal. Downstream mechanistic studies of related compounds show this can also stimulate reactive oxygen species (ROS) formation and mitochondrial membrane depolarization, further contributing to apoptosis.[8]
Experimental Protocol: Cell-Based PARP Activity Assay (Immunofluorescence)
This protocol measures the inhibition of PARP activity in cells by quantifying the formation of poly(ADP-ribose) (PAR) polymers following DNA damage.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., BRCA2-deficient Capan-1) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with a dose range of this compound or a known PARPi (e.g., Olaparib) for 2 hours.
-
Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes at 37°C.
-
-
Immunofluorescence Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., anti-PAR, 10H) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Acquire images using a high-content imaging system or confocal microscope.
-
Quantify the mean fluorescence intensity of the PAR signal per nucleus.
-
Plot the normalized PAR signal against compound concentration to determine the IC50 of PARP inhibition in a cellular context.
-
Visualizations:
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Part 3: Exploratory Therapeutic Targets
While oncology presents the most immediate opportunity, the versatile quinazoline scaffold suggests potential in other therapeutic areas.
Anti-Inflammatory Activity
Rationale: Chronic inflammation is a key pathological feature of many diseases. Various quinazoline derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound could modulate inflammatory pathways.[9]
Potential Targets & Experimental Validation: The specific molecular targets are less defined than in oncology. Initial screening should focus on broad anti-inflammatory effects. A primary assay could involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) using ELISA. Positive results would warrant deeper investigation into specific targets like COX-2, NF-κB, or MAP kinases.
Antimicrobial Activity
Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The quinazoline nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[4][9]
Experimental Validation: The therapeutic potential of this compound as an antimicrobial can be initially assessed using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
Part 4: Synthesis and Future Directions
The synthesis of this compound can be approached through established routes for quinazolinone synthesis, often starting from the corresponding substituted anthranilic acid.[9] For instance, a common method involves the reaction of 2-amino-6-nitrobenzoic acid with a formylating agent followed by cyclization.
Future work should focus on:
-
Lead Optimization: A medicinal chemistry program to synthesize analogues of this compound to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Efficacy: Testing promising compounds in relevant animal models, such as xenograft models for oncology targets (e.g., A549 or HCT-116 tumors in mice).[6][8]
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and safety profile.
This structured approach, beginning with validated targets and expanding into exploratory areas, provides a clear and scientifically rigorous path to unlocking the full therapeutic potential of this compound.
References
- 1. ijirt.org [ijirt.org]
- 2. Quinazoline pharmacophore in therapeutic medicine | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Predicted ADMET profile of 5-Nitro-4-hydroxyquinazoline
An In-Depth Technical Guide: Predicted ADMET Profile of 5-Nitro-4-hydroxyquinazoline
Authored for: Drug Development Professionals, Medicinal Chemists, and Preclinical Scientists
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved therapeutics, particularly in oncology. This compound is a derivative of this privileged scaffold, whose developmental potential is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides a comprehensive, in-silico-based prediction and analysis of these properties. Utilizing established computational models and drawing parallels with structurally related compounds, we present a predictive assessment of the compound's physicochemical characteristics, pharmacokinetic behavior, and potential toxicological liabilities. Key findings suggest moderate oral bioavailability but flag the nitroaromatic moiety as a potential liability for mutagenicity and a primary site for metabolism. This document outlines the methodologies for these predictions, interprets the data within the context of a drug discovery program, and provides strategic recommendations for future experimental validation.
Introduction: The Quinazoline Scaffold and the ADMET Imperative
The 4-hydroxyquinazoline core is a bioisostere of quinoline and is prevalent in molecules targeting protein kinases, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2] The introduction of a nitro group at the 5-position, creating this compound (CAS No: 99768-67-9), significantly alters the molecule's electronic and steric properties, which can modulate its biological activity and, critically, its ADMET profile.[3][4]
In modern drug discovery, addressing ADMET properties at the earliest stages is not merely advantageous; it is essential. Late-stage failures due to poor pharmacokinetics or unforeseen toxicity are a primary cause of the staggering costs associated with pharmaceutical development.[5] Therefore, the use of robust, validated computational models to predict these parameters provides an indispensable tool for triaging and prioritizing compounds, guiding chemical optimization, and designing rational experimental studies.[6][7] This guide serves as a predictive blueprint for this compound, applying these principles to forecast its viability as a drug candidate.
The Rationale for In Silico ADMET Profiling
Before committing to costly and time-consuming synthesis and in vitro testing, computational ADMET profiling offers a rapid, data-driven assessment of a molecule's drug-like properties.[8][9] These models are built upon vast datasets of experimentally determined properties and leverage Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to predict the behavior of novel chemical entities.[10] The primary value of this approach lies in its ability to identify potential liabilities early, allowing for a "fail fast, fail cheap" strategy that conserves resources for the most promising candidates.[5] The workflow is a multi-step process that integrates various predictive models to build a holistic profile of the compound.
References
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | 99768-67-9 [chemicalbook.com]
- 4. 99768-67-9|this compound|BLD Pharm [bldpharm.com]
- 5. Modeling ADMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 5-Nitro-4-hydroxyquinazoline in a lab setting
An authoritative guide to the laboratory-scale synthesis of 5-Nitro-4-hydroxyquinazoline, an important heterocyclic building block. This document provides a detailed protocol grounded in established chemical principles, emphasizing experimental safety, procedural logic, and methods for product verification.
Introduction: The Significance of the Quinazolinone Scaffold
This compound is a member of the quinazolinone family, a class of fused heterocyclic compounds that are of significant interest to medicinal chemists. The quinazolinone core is a privileged scaffold in drug discovery, forming the basis for a wide range of biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The title compound, which exists in a tautomeric equilibrium with 5-Nitro-4(3H)-quinazolinone, serves as a versatile chemical intermediate for the synthesis of more complex derivatives. Its preparation is typically achieved via the cyclocondensation of an appropriately substituted anthranilic acid with a one-carbon source, such as formamide.[2][3]
Principle of the Synthesis: The Niementowski Reaction
The synthesis detailed herein is a variation of the Niementowski quinazolinone synthesis. This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. In this specific application, 2-amino-6-nitrobenzoic acid is heated with an excess of formamide. Formamide serves a dual role: it acts as the C1 building block that forms the N=CH-OH portion of the final ring, and it also functions as a high-boiling polar solvent for the reaction.[2] The process involves an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.
CRITICAL SAFETY AND HANDLING PROTOCOL
This synthesis involves hazardous chemicals and high temperatures. A thorough risk assessment must be completed before commencing any work. The entire procedure must be performed inside a certified chemical fume hood.
Hazard Identification and Required Personal Protective Equipment (PPE)
| Chemical Name | CAS Number | Key Hazards | Required PPE |
| 2-Amino-6-nitrobenzoic acid | 50573-74-5 | Irritant to skin, eyes, and respiratory system. | Goggles, Lab Coat, Nitrile Gloves |
| Formamide | 75-12-7 | Teratogen , Harmful if swallowed or in contact with skin, Causes serious eye irritation. | Chemical Splash Goggles, Lab Coat, Double-gloved Nitrile Gloves , Face Shield |
| Isopropanol | 67-63-0 | Highly flammable liquid and vapor, Causes serious eye irritation. | Goggles, Lab Coat, Nitrile Gloves |
Emergency First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention if breathing is difficult.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Disposal: All chemical waste, including residual reaction mixtures and used solvents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour formamide down the drain.
Logical Flow of Safety Procedures
Caption: Logical workflow for ensuring laboratory safety.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Amino-6-nitrobenzoic acid (≥98%) | 100 mL Round-bottom flask |
| Formamide (≥99.5%) | Water-cooled reflux condenser |
| Isopropanol (ACS Grade) | Magnetic stirrer and stir bar |
| Deionized Water | Heating mantle with temperature control |
| Thin Layer Chromatography (TLC) plates | Beaker (400 mL) |
| Buchner funnel and filter flask | |
| Standard laboratory glassware and clamps |
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous nitro-substituted quinazolinones.[6]
-
Reagent Setup: In a 100 mL round-bottom flask, combine 2-amino-6-nitrobenzoic acid (e.g., 5.0 g, 1.0 eq) and formamide (e.g., 25 mL, ~23 eq). Add a magnetic stir bar to the flask.
-
Apparatus Assembly: Securely clamp the flask within a heating mantle. Attach a water-cooled reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.
-
Reaction Heating: Begin stirring the mixture and slowly heat the reaction to 150-160 °C. The solid starting material should dissolve as the temperature increases.
-
Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by periodically taking a small aliquot, diluting it, and spotting it on a TLC plate against the starting material.
-
Cooling and Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), turn off the heat and allow the flask to cool to room temperature. The mixture will become viscous.
-
Product Isolation: In the fume hood, carefully pour the cooled, dark reaction mixture into a beaker containing 200 mL of an ice-water slurry while stirring vigorously. A solid precipitate should form immediately.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with copious amounts of cold deionized water to remove the bulk of the formamide. Follow this with a wash of cold isopropanol (2 x 20 mL) to further remove impurities.[6]
-
Drying: Press the solid as dry as possible on the filter funnel. Transfer the product to a watch glass and dry to a constant weight, either in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or by air drying.
Purification and Characterization
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water, if necessary. The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: The purified compound should exhibit a sharp melting point.
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons.
-
Mass Spectrometry: Analysis should confirm the expected molecular weight of 191.14 g/mol .
Experimental Workflow Diagram
References
Application Note: A Guide to In-Vitro Anticancer Profiling of 5-Nitro-4-hydroxyquinazoline
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Quinazoline Scaffold in Oncology and the Potential of 5-Nitro-4-hydroxyquinazoline
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] In oncology, quinazoline derivatives have emerged as a clinically significant class of anticancer agents.[5][6][7] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the quinazoline structure and function primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[5][8][9] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of their biological activity and target specificity.[4][10]
This application note focuses on a specific, yet under-explored derivative, This compound . While direct and extensive research on this particular molecule is nascent, the presence of the nitro group at the 5-position suggests a potential for unique biological activities. For instance, recent studies on 6-nitro-4-substituted quinazoline derivatives have demonstrated potent anticancer effects, including significant EGFR inhibition and induction of apoptosis.[11][12] The structural similarity provides a strong rationale for investigating this compound as a potential anticancer agent.
This guide provides a comprehensive framework and detailed protocols for the in-vitro evaluation of this compound. We will explore its potential mechanisms of action by drawing parallels with well-characterized quinazoline derivatives and outline a systematic approach to elucidating its anticancer profile. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the compound's efficacy and mode of action.
Scientific Background: Plausible Anticancer Mechanisms of Action
Based on the extensive literature on quinazoline derivatives, this compound may exert its anticancer effects through one or more of the following established mechanisms:
Inhibition of Receptor Tyrosine Kinases (RTKs)
The quinazoline scaffold is renowned for its ability to target the ATP-binding site of protein kinases, particularly EGFR.[5][9] Mutations and overexpression of EGFR are common drivers in various cancers, making it a prime therapeutic target.[8][13] It is plausible that this compound could act as an EGFR inhibitor.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[14][15][16] Several quinazoline derivatives have been shown to inhibit this pathway, often downstream of EGFR or through direct inhibition of PI3K.[14][15][17]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer agents, including numerous quinazoline derivatives, exert their therapeutic effect by inducing apoptosis.[1][18][19][20] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell cycle progression. A common mechanism of anticancer drugs is to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[21][22][23] Quinazoline derivatives have been reported to cause cell cycle arrest at various phases.[3][22]
Experimental Protocols for In-Vitro Characterization
The following section provides detailed, step-by-step protocols for the initial in-vitro evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.
Recommended Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity.
-
SRB (Sulphorhodamine B) Assay: A colorimetric assay that measures cellular protein content.
Materials:
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[2][6][16] and a non-cancerous cell line (e.g., WI-38)[11] for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO to create a stock solution).
-
MTT reagent (5 mg/mL in PBS).
-
Sulphorhodamine B (0.4% w/v in 1% acetic acid).
-
Tris-base solution (10 mM).
-
96-well plates.
-
Multichannel pipette and plate reader.
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[24]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound.
-
70% cold ethanol.
-
RNase A.
-
Propidium Iodide staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in the EGFR and PI3K/Akt pathways.
Materials:
-
Treated cell lysates.
-
Primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, and housekeeping proteins (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometrically analyze the bands to determine changes in protein expression and phosphorylation levels relative to controls.
Data Interpretation and Expected Outcomes
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| MTT/SRB Assay | Cell Viability / Proliferation | A dose-dependent decrease in cell viability, yielding a low micromolar or nanomolar IC₅₀ value. |
| Annexin V/PI Staining | Apoptosis Induction | A significant increase in the percentage of early and late apoptotic cells compared to the control. |
| Cell Cycle Analysis | DNA Content / Cell Cycle Phase | Accumulation of cells in a specific phase (e.g., G2/M or G1), indicating cell cycle arrest. |
| Western Blotting | Protein Expression/Phosphorylation | Decreased phosphorylation of key signaling proteins like EGFR and Akt, suggesting pathway inhibition. |
Conclusion
While this compound is a novel compound with limited specific data, its structural relationship to a well-established class of anticancer agents makes it a compelling candidate for investigation. The protocols and conceptual framework provided in this application note offer a robust starting point for researchers to systematically evaluate its in-vitro anticancer properties. A thorough investigation into its effects on cell viability, apoptosis, cell cycle, and key signaling pathways will be crucial in determining its potential as a future therapeutic agent.
References
- 1. Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 16. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of 5-Nitro-4-hydroxyquinazoline
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Quinazoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The incorporation of a nitro group into aromatic structures is a well-established strategy in the design of antimicrobial drugs.[5] Nitroaromatic compounds often function as prodrugs that are reductively activated within microbial cells to generate cytotoxic reactive nitrogen species.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Nitro-4-hydroxyquinazoline in antimicrobial studies. While this specific molecule is presented as a case study, the methodologies detailed herein are broadly applicable to the preclinical evaluation of other novel nitro-containing heterocyclic compounds. We will delve into the synthesis, in vitro antimicrobial susceptibility testing, elucidation of the potential mechanism of action, and assessment of cytotoxicity, providing a robust framework for the preliminary characterization of new antimicrobial candidates.
Hypothetical Synthesis of this compound
The synthesis of quinazoline derivatives can be achieved through various established chemical pathways.[8] A plausible route to this compound can be adapted from the synthesis of related 5-nitro-4-ketodihydroquinazolines.[9] This protocol serves as a representative example for obtaining the target compound.
Protocol: Synthesis of this compound
-
Starting Material: 6-Nitro-2-aminobenzoic acid.
-
Step 1: Acetylation.
-
Reflux 6-Nitro-2-aminobenzoic acid with acetic anhydride to yield 6-nitro-2-acetylaminobenzoic acid.
-
-
Step 2: Cyclization.
-
Heat the product from Step 1 with formamide. This reaction facilitates the cyclization to form the quinazolinone ring system, resulting in this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield the final product.
-
-
Characterization:
-
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Evaluation of Antimicrobial Activity
The cornerstone of assessing a new compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][10] The broth microdilution method is a standardized and widely accepted technique for quantifying these parameters.[11][12]
Protocol: Broth Microdilution Assay for MIC and MBC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][13]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Workflow:
Caption: Workflow for MIC and MBC determination.
Step-by-Step Procedure:
-
Preparation of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[14][15] This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto a suitable agar medium.[6] Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[10]
Data Presentation
Quantitative data should be summarized in a clear and concise table.
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 |
| Escherichia coli ATCC 25922 | 32 | 64 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | - |
| Candida albicans ATCC 90028 | 64 | 128 | 2 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Hypothesized Mechanism of Action
The antimicrobial activity of nitroaromatic compounds is generally attributed to their reductive bioactivation by microbial nitroreductases.[6][7] This process is crucial for their efficacy and is a key area of investigation.
Proposed Pathway:
-
Entry into the Microbial Cell: The compound passively diffuses across the microbial cell membrane.
-
Reductive Activation: Inside the cell, microbial nitroreductases, which are absent or have different specificities in mammalian cells, reduce the nitro group (-NO2) of this compound.[7]
-
Generation of Reactive Species: This reduction is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as superoxide radicals.[5]
-
Cellular Damage: These reactive species are non-specific and can damage a wide range of critical cellular components, including DNA, proteins, and lipids, leading to metabolic disruption and ultimately, cell death.[5]
Caption: Hypothesized mechanism of action for this compound.
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to microbes with minimal effects on host cells.[16][17] The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines.[18]
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Presentation
The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50).
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| HEK293 | 24 | >200 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the initial antimicrobial characterization of this compound and other novel nitroaromatic compounds. By systematically evaluating the synthesis, antimicrobial efficacy, potential mechanism of action, and cytotoxicity, researchers can effectively triage and advance promising candidates in the drug discovery pipeline. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating reproducible and comparable data, which is essential for the continued fight against antimicrobial resistance.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
- 15. idexx.dk [idexx.dk]
- 16. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. niaid.nih.gov [niaid.nih.gov]
Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Nitro-4-hydroxyquinazoline
Abstract
This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification and purity assessment of 5-Nitro-4-hydroxyquinazoline. This compound is a key heterocyclic motif, often serving as a critical intermediate in the development of pharmacologically active molecules.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust, reliable, and precise analytical solution. The protocol is grounded in established chromatographic principles and has been structured for validation according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]
Introduction: The Analytical Imperative for this compound
This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold renowned for its broad spectrum of biological activities and its presence in numerous approved therapeutic agents. The introduction of a nitro group (NO₂) and a hydroxyl group (-OH) onto the quinazoline core creates a molecule with unique chemical properties, making it a valuable building block in medicinal chemistry.[1]
Given its role as a precursor or active molecule, ensuring the identity, purity, and strength of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6] This application note describes an isocratic RP-HPLC method that leverages hydrophobic interactions to achieve efficient separation of the analyte from potential impurities.[7] The method utilizes a C18 stationary phase and UV detection, providing a straightforward yet powerful analytical workflow.
Senior Application Scientist's Note:
The choice of RP-HPLC is deliberate. The quinazoline ring system possesses moderate hydrophobicity, making it ideally suited for retention on a non-polar C18 stationary phase.[7] The nitro and hydroxyl functional groups add polarity, which can be modulated by the mobile phase composition to achieve optimal retention and peak shape. This method is designed to be a reliable starting point that can be readily adapted and validated in any analytical laboratory.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Salts: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (ACS Grade)
-
Equipment:
-
HPLC System with UV/Vis or Photodiode Array (PDA) Detector
-
Analytical Balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Sonicator
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Senior Application Scientist's Note:
-
Column Choice: A C18 column is the workhorse of RP-HPLC, providing excellent retention for a wide range of semi-polar to non-polar analytes.[8][9]
-
Mobile Phase Rationale: The use of a pH 3.0 buffer is critical. The hydroxyl group on the quinazoline ring is acidic. At a pH well below its pKa, the hydroxyl group will be in its neutral, protonated form, preventing ionization and leading to a single, sharp, and well-retained chromatographic peak.[10] Acetonitrile is chosen as the organic modifier for its low viscosity and excellent UV transparency.[10] The 60:40 ratio is a starting point and can be adjusted to fine-tune the retention time.
-
Detection Wavelength: Nitroaromatic compounds typically exhibit strong absorbance around 254 nm due to π → π* electronic transitions in the aromatic system.[11] This wavelength provides a good balance of sensitivity and specificity.
Preparation of Solutions
2.3.1. Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 600 mL of the filtered buffer with 400 mL of acetonitrile.
-
Degas the final mixture by sonication for 10-15 minutes before use.
2.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
2.3.3. Working Standard Solutions (for Linearity) Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.[9]
2.3.4. Sample Preparation (Bulk Drug Substance)
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to the mark with the mobile phase and mix well. This yields a theoretical concentration of 100 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Workflow Diagram
The overall process from sample receipt to final result is depicted in the following workflow.
Caption: HPLC analysis workflow for this compound.
Method Validation Protocol
To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][12] The core validation parameters and their typical acceptance criteria are outlined below.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte and not from interferences (e.g., impurities, degradation products). | Peak purity index > 0.995 (PDA). No interfering peaks at the retention time of the analyte in blank/placebo injections. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% for six replicate injections.[13] Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days/analysts. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% for system suitability parameters after minor changes (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). |
Validation Parameter Interrelationship Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Cell-Based Assay Design Using 4-Hydroxyquinazoline Derivatives
Introduction: The Role of 4-Hydroxyquinazoline Derivatives in Modern Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4-hydroxyquinazoline derivatives have emerged as a significant class of compounds, frequently investigated for their potent anti-cancer properties.[1][2][3] These derivatives often function as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][5][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8]
Notably, various 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various carcinomas.[4][5][9][10][11] More recently, 4-hydroxyquinazoline derivatives have also been identified as potent Poly (ADP-ribose) polymerase (PARP) inhibitors, highlighting their potential to induce synthetic lethality in cancers with specific DNA repair defects.[2][3][12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to evaluate the efficacy and mechanism of action of novel 4-hydroxyquinazoline derivatives. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting.
Foundational Concepts: Targeting Kinase-Driven Signaling Pathways
The therapeutic potential of many 4-hydroxyquinazoline derivatives lies in their ability to inhibit specific protein kinases. A common mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK1/2 cascade, is a crucial signaling route downstream of many receptor tyrosine kinases like EGFR.[8][13][14] Inhibition of EGFR by a 4-hydroxyquinazoline derivative is expected to lead to a reduction in the phosphorylation of key proteins within this pathway, such as MEK1/2 and ERK1/2.
Caption: EGFR-MAPK signaling pathway and the inhibitory action of 4-hydroxyquinazoline derivatives.
Part 1: Assessing Cellular Viability and Cytotoxicity
A primary objective in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. Colorimetric assays like the MTT and XTT assays are foundational tools for this purpose, providing a quantitative measure of metabolic activity, which generally correlates with the number of viable cells.[15]
The Principle Behind Tetrazolium Salt Reduction Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[15] The amount of formazan produced is directly proportional to the number of metabolically active cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar, second-generation method where the formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[15]
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general framework. Optimization for specific cell lines and compounds is recommended.
Materials:
-
4-Hydroxyquinazoline derivative stock solution (in DMSO)
-
Human cancer cell line (e.g., A549, human lung carcinoma)[16][17][18]
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)[17]
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 4-hydroxyquinazoline derivative in complete culture medium. It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "untreated control" (medium with DMSO vehicle) and "medium blank" (medium only) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis and Presentation
-
Blank Subtraction: Subtract the average absorbance of the "medium blank" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
IC₅₀ Determination: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Hypothetical Data Summary:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Untreated Control | 1.254 | 0.088 | 100.0% |
| 0.01 | 1.231 | 0.091 | 98.2% |
| 0.1 | 1.053 | 0.075 | 84.0% |
| 1 | 0.640 | 0.051 | 51.0% |
| 10 | 0.188 | 0.023 | 15.0% |
| 100 | 0.075 | 0.011 | 6.0% |
Part 2: Elucidating the Mechanism of Action via Pathway Analysis
Once a compound demonstrates cytotoxic activity, the next critical step is to investigate its mechanism of action. If the 4-hydroxyquinazoline derivative is designed as a kinase inhibitor, a Western blot analysis is a powerful technique to assess the phosphorylation status of key proteins in the target signaling pathway.[13][22]
Experimental Protocol: Western Blot for MAPK Pathway Modulation
This protocol details the steps to analyze the phosphorylation levels of MEK1/2 and ERK1/2 in response to treatment.
Caption: A generalized workflow for Western blot analysis.
Materials:
-
Treated cell lysates (from cells exposed to the 4-hydroxyquinazoline derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-GAPDH)[8]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)[8]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of the 4-hydroxyquinazoline derivative (e.g., 0, 0.1, 1, 10 µM) for a shorter duration (e.g., 2-6 hours) to capture signaling events before widespread cell death.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold lysis buffer.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in 5% BSA in TBST) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.
-
Data Analysis and Presentation
-
Densitometry: Quantify the band intensity for each protein using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalize this ratio to the loading control (GAPDH) to correct for any loading inaccuracies.
-
Fold Change: Express the results as a fold change relative to the untreated control.
Hypothetical Data Summary:
| Treatment | Concentration (µM) | Fold Change (p-ERK/Total ERK) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.09 |
| HQ Derivative | 0.1 | 0.85 | ± 0.07 |
| HQ Derivative | 1 | 0.32 | ± 0.04 |
| HQ Derivative | 10 | 0.08 | ± 0.02 |
Part 3: Direct Target Engagement and High-Throughput Screening
While cell viability and Western blotting provide crucial data, more direct and scalable methods are often required, especially in a drug discovery setting. Fluorescence-based kinase assays are highly amenable to high-throughput screening (HTS) and can confirm direct inhibition of the target kinase.[7][24][25][26]
Principle of Fluorescence-Based Kinase Assays
These assays come in various formats, but a common principle involves measuring the kinase-catalyzed transfer of a phosphate group from ATP to a substrate.[24] This can be detected by changes in fluorescence intensity, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).[27][28] Universal kinase assays that detect the production of ADP, the common by-product of all kinase reactions, are particularly versatile.[28][29]
Generalized Protocol for a Homogeneous ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with the amount of remaining ATP. This allows for the determination of kinase activity.
Procedure Outline:
-
Kinase Reaction Setup:
-
In a multi-well plate (e.g., 384-well), combine the kinase of interest (e.g., recombinant EGFR), its specific substrate, ATP, and the 4-hydroxyquinazoline derivative at various concentrations.
-
Include controls for no kinase, no inhibitor, and no ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which react with the newly synthesized ATP (from the ADP conversion in the previous step) to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT/XTT assay | Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Ensure compound is fully dissolved in the medium before adding to cells. |
| No change in p-ERK in Western blot | Compound is not inhibiting the target kinase; Incorrect time point for analysis; Inactive antibodies. | Confirm compound activity with a direct kinase assay; Perform a time-course experiment (e.g., 15 min, 1h, 4h, 24h); Test antibodies with a known positive control. |
| High background in kinase assay | Contaminating ATP in reagents; Autofluorescence of the compound. | Use high-purity reagents; Run a control with the compound but no kinase to measure interference.[27] |
Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the initial characterization of novel 4-hydroxyquinazoline derivatives. By systematically assessing cytotoxicity, elucidating the mechanism of action through pathway analysis, and confirming direct target engagement, researchers can build a comprehensive profile of their compounds. These cell-based assays are critical for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.[30] Future work should involve expanding the analysis to a broader panel of cancer cell lines, investigating off-target effects, and ultimately progressing promising candidates to in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A549 Cell Subculture Protocol [a549.com]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. nanopartikel.info [nanopartikel.info]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cambridge Bioscience: Continuous kinase enzyme & inhibitor activity assays: PhosphoSens [bioscience.co.uk]
- 28. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Cytotoxicity Assays for Novel Quinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytotoxicity Screening for Quinazoline-Based Drug Discovery
Quinazoline and its derivatives, such as quinazolinones, are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2][3] Many of these compounds have been developed into commercial drugs, and they show considerable promise as anticancer agents.[1][2][3] The anticancer mechanisms of quinazoline derivatives are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and targeting of key signaling pathways like the epidermal growth factor receptor (EGFR) and PI3K pathways.[1] Given that many quinazoline compounds are designed to be cytotoxic to cancer cells, robust and reliable methods to assess their cytotoxic potential are paramount in the early stages of drug development.[4][5][6]
This guide provides an in-depth overview of how to conduct cytotoxicity assays for novel quinazoline compounds. It is designed to equip researchers with the necessary knowledge to select the appropriate assays, execute them with precision, and interpret the results accurately.
PART 1: Foundational Principles of Cytotoxicity Assays
Cytotoxicity assays are essential tools for evaluating the toxic effects of a compound on cells. These assays measure various cellular parameters to determine cell viability, proliferation, and the mode of cell death (apoptosis or necrosis). The choice of a specific assay is contingent on the compound's expected mechanism of action and the research question at hand.
Key Assay Categories:
-
Metabolic Assays: These assays, such as the MTT and MTS assays, measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
-
Membrane Integrity Assays: Assays like the lactate dehydrogenase (LDH) assay quantify the release of intracellular components from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.[8]
-
Apoptosis Assays: These assays detect specific events in the apoptotic cascade, such as the activation of caspases or the externalization of phosphatidylserine.[9][10][11]
The following diagram illustrates the decision-making process for selecting an appropriate cytotoxicity assay based on the expected cellular outcome.
Caption: Decision tree for selecting a cytotoxicity assay.
PART 2: Detailed Experimental Protocols
This section provides step-by-step protocols for key cytotoxicity assays. It is crucial to maintain consistency in cell handling and experimental procedures to ensure reproducibility.[12]
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[7][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel quinazoline compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7][15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][15]
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17][18]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[8][19][20]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH assay reagent, which contains a substrate that is converted into a colored product by LDH.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.[20]
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[9][11]
Protocol:
-
Cell Seeding and Treatment: Plate cells and treat with the quinazoline compounds as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent lyses the cells and contains a substrate for caspases-3 and -7.[9][11]
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of caspase activity.[9]
This assay is particularly well-suited for high-throughput screening in multiwell plate formats.[10][11]
Annexin V/PI Staining: Differentiating Apoptotic and Necrotic Cells
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a powerful technique to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
Principle:
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[22]
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[22]
Protocol:
-
Cell Harvesting and Washing: After treatment, harvest the cells and wash them with cold PBS.[21][23][24]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[21][23]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[21][23][24]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[21][24]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
The following diagram outlines the general workflow for these cytotoxicity assays.
Caption: General workflow for cytotoxicity assays.
PART 3: Data Interpretation and Troubleshooting
Interpreting IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.[17][18] A lower IC50 value indicates a more potent compound.[25] However, it's important to note that the IC50 value is time-dependent and can be influenced by the cell growth rate.[17]
Common Troubleshooting Scenarios
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate.[26][27] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[27] |
| Low Absorbance/Signal | Insufficient cell number, short incubation time, inactive compound.[26] | Optimize cell seeding density and incubation times.[12][26] |
| High Background Signal | Microbial contamination, interference from media components (e.g., phenol red), compound autofluorescence.[26][27][28] | Regularly check for contamination, use phenol red-free media for colorimetric assays, and run compound-only controls.[26][27] |
| Compound Precipitation | Poor solubility of the quinazoline compound in the culture medium.[26] | Check the solubility limit and consider using a co-solvent like DMSO at a final concentration below 0.5%.[26] |
PART 4: Conclusion and Future Directions
The systematic evaluation of cytotoxicity is a cornerstone of preclinical drug development for novel quinazoline compounds. By employing a multi-assay approach that interrogates different cellular endpoints—such as metabolic activity, membrane integrity, and apoptosis induction—researchers can build a comprehensive profile of a compound's biological activity. The protocols and guidelines presented here provide a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions in the progression of promising drug candidates.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 3. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 10. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Techniques for measuring the anti-inflammatory activity of quinazolinones
Application Notes & Protocols
Executive Summary
Quinazolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory potential.[1][2][3] The effective discovery and development of novel quinazolinone-based therapeutics hinge on the robust and reproducible measurement of their anti-inflammatory effects. This guide provides a comprehensive overview of field-proven in vitro and in vivo methodologies to characterize and quantify the anti-inflammatory activity of these compounds. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for key assays targeting critical inflammatory pathways, such as cyclooxygenase (COX) enzyme activity, NF-κB signaling, and downstream mediator production.
Introduction: The Rationale for Quantifying Quinazolinone Activity
Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of cellular and molecular mediators. Chronic, unresolved inflammation underpins numerous diseases, making it a critical target for therapeutic intervention. Quinazolinones have emerged as promising scaffolds in medicinal chemistry due to their ability to modulate key inflammatory pathways.[1][4][5] Evaluating their efficacy requires a multi-tiered approach, beginning with mechanistic in vitro assays and progressing to more complex in vivo models that reflect physiological disease states.
The primary goal is to determine not only if a compound is active but how it works. Key mechanisms of action for anti-inflammatory agents often involve:
-
Inhibition of pro-inflammatory enzymes: Such as Cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[6][7]
-
Suppression of inflammatory signaling pathways: Notably, the Nuclear Factor kappa-B (NF-κB) pathway, a master regulator of genes encoding cytokines, chemokines, and adhesion molecules.[8][9][10]
-
Reduction of pro-inflammatory mediators: Including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and other molecules like nitric oxide (NO).[11]
This document outlines the protocols to interrogate these mechanisms with precision.
Foundational In Vitro Assays: Mechanistic Insights
In vitro assays are indispensable for initial screening and mechanism-of-action studies. They offer high throughput, cost-effectiveness, and a controlled environment to dissect specific molecular interactions.
Cell-Free Enzyme Inhibition: Targeting Cyclooxygenase (COX)
Scientific Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible during inflammation.[12] Selective inhibition of COX-2 is a key objective to minimize gastrointestinal side effects.[6][7] This assay directly measures the ability of a quinazolinone derivative to inhibit the enzymatic activity of purified COX-1 and COX-2.
dot
Caption: COX-1/COX-2 pathway and selective inhibition.
Protocol 2.1: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Biovision) which provide a reliable and high-throughput method.[13][14]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Test quinazolinone compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create a 10X working solution of test compounds and controls by diluting the DMSO stock in COX Assay Buffer.
-
Reaction Mix Setup: For each well, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add 10 µL of the 10X test quinazolinone, control inhibitor, or solvent control (DMSO in Assay Buffer) to respective wells.
-
Incubation: Incubate the plate for 10-15 minutes at 25°C, protected from light, to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately begin measuring fluorescence in kinetic mode at 25°C for 5-10 minutes, reading every 30-60 seconds.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control: % Inhibition = [(Slope_Control - Slope_Sample) / Slope_Control] * 100
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Indomethacin | 0.8 | 1.2 | 0.67 |
| Celecoxib | >100 | 0.45 | >222 |
| Quinazolinone QZ-123 | 45.2 | 1.5 | 30.1 |
This table presents hypothetical data for illustrative purposes.
Cell-Based Assays: Modeling the Inflammatory Response
Cell-based assays provide a more physiologically relevant context by using intact cells to model the inflammatory cascade. Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are industry standards.[15][16]
Scientific Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune response.[17] It binds to Toll-like receptor 4 (TLR4) on macrophages, triggering the NF-κB signaling pathway.[16] This leads to the transcription and release of key pro-inflammatory mediators, including TNF-α, IL-6, and nitric oxide (via inducible nitric oxide synthase, iNOS).[18][19] This model allows for the evaluation of a compound's ability to suppress this entire cascade.
dot
Caption: Simplified LPS-induced NF-κB signaling pathway.
Protocol 2.2: Measurement of Cytokine (TNF-α, IL-6) and NO Production in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
Test quinazolinone compounds and Dexamethasone (positive control)
-
Griess Reagent System for nitrite determination[22]
-
96-well tissue culture plates
-
Spectrophotometer (for both ELISA and Griess assay)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test quinazolinone or Dexamethasone. Incubate for 1-2 hours. Causality Check: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
TNF-α and IL-6 Quantification (ELISA):
-
Perform the sandwich ELISA according to the manufacturer's protocol.[23][24] Briefly, supernatants are added to antibody-coated plates, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate to produce a colorimetric signal.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
-
Nitric Oxide Quantification (Griess Assay):
-
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[15][25]
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Part 2) to each well.
-
Measure absorbance at 540 nm within 30 minutes.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Validation Step (Cytotoxicity): It is crucial to perform a parallel assay (e.g., MTT or LDH) to confirm that the reduction in inflammatory mediators is not due to compound-induced cell death.
Essential In Vivo Models: Assessing Physiological Efficacy
In vivo models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system.
Carrageenan-Induced Paw Edema: An Acute Inflammation Model
Scientific Principle: This is a classic, highly reproducible model of acute inflammation.[26] Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[27][28][29] This model is excellent for evaluating compounds that interfere with these late-phase mediators.
dot
Caption: Workflow for Carrageenan-Induced Paw Edema.
Protocol 3.1: Rat Paw Edema Assay
Materials:
-
Wistar rats (180-200 g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Digital Plethysmometer
-
Test quinazolinone compounds formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Indomethacin (10 mg/kg) as a positive control
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for at least 7 days. Fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Indomethacin, and Test Compound(s) at various doses.
-
Baseline Measurement (T₀): Measure the initial volume of the right hind paw of each rat using the plethysmometer.
-
Drug Administration: Administer the vehicle, Indomethacin, or test quinazolinone compound orally via gavage, typically 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[27]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_₀
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group, typically at the 3-hour time point: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Edema Volume at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| Quinazolinone QZ-123 | 25 | 0.65 ± 0.06 | 23.5 |
| Quinazolinone QZ-123 | 50 | 0.46 ± 0.04 | 45.9 |
*Data are mean ± SEM. p < 0.05 compared to Vehicle Control. This table presents hypothetical data for illustrative purposes.
Conclusion and Forward Look
The methodologies detailed in this guide provide a robust framework for the systematic evaluation of quinazolinone derivatives as anti-inflammatory agents. The journey from a promising hit to a clinical candidate requires a logical progression from high-throughput in vitro screens that elucidate the mechanism of action to physiologically relevant in vivo models that demonstrate efficacy. By employing these self-validating protocols, which incorporate appropriate controls and rigorous data analysis, researchers can confidently identify and advance the most promising compounds in the drug discovery pipeline. Subsequent studies may involve more chronic inflammation models (e.g., adjuvant-induced arthritis) and detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis to fully characterize the therapeutic potential of lead candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. High Sensitivity ELISA for IL-6 Detection and Reliable Quantification of Inflammatory Biomarkers in Research [elabscience.com]
- 22. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. wvj.science-line.com [wvj.science-line.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-4-hydroxyquinazoline
Welcome to the technical support center for the synthesis of 5-Nitro-4-hydroxyquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important heterocyclic compound. The unique electronic properties imparted by the C-5 nitro group present specific challenges that this guide aims to address with practical, field-tested advice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on a modified Niementowski reaction, a common and accessible synthetic route.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from 2-amino-6-nitrobenzoic acid and formamide, but I am observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in this specific Niementowski-type synthesis is a frequent challenge, primarily due to the electronic effects of the nitro group at the C-6 position of the starting anthranilic acid.
Causality Explained:
The nitro group is strongly electron-withdrawing. When positioned ortho to the amine (as in 2-amino-6-nitrobenzoic acid), it significantly reduces the nucleophilicity of the amino group. This deactivation makes the initial acylation step by formamide, which is crucial for the subsequent cyclization, kinetically unfavorable under standard conditions.[1] High temperatures are required to overcome this energy barrier, but they can also lead to degradation of the starting material and the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Actionable Solutions:
-
Reagent Quality: Ensure that the 2-amino-6-nitrobenzoic acid is pure and dry. Impurities can interfere with the reaction. Formamide should be of high purity and free from formic acid, which can arise from hydrolysis.
-
Temperature Optimization: This is the most critical parameter. While classical Niementowski reactions are run at 130-150°C, the deactivated nature of this substrate requires higher temperatures.[2]
-
Recommendation: Start with a reaction temperature of 170°C and incrementally increase it to 190°C. Monitor the reaction closely by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of the product spot.
-
-
Extended Reaction Time: Due to the slow reaction kinetics, an extended reaction time is often necessary.
-
Recommendation: At an optimized temperature, run the reaction for 4-8 hours. Taking aliquots every hour to monitor by TLC is advisable.
-
-
Use of a Lewis Acid Catalyst: The addition of a Lewis acid can help to activate the formamide and facilitate the acylation of the deactivated amine.
-
Recommendation: Consider adding a catalytic amount of zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) to the reaction mixture. These have been shown to improve yields in challenging quinazoline syntheses.[3]
-
Comparative Data for Optimization:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Temperature | 140°C | 180°C | Increased reaction rate |
| Reaction Time | 2 hours | 6 hours | Higher conversion of starting material |
| Catalyst | None | Catalytic ZnCl₂ | Lower activation energy for acylation |
| Yield | < 10% | 50-70% | Significant improvement in product isolation |
Issue 2: Formation of a Major, Insoluble Byproduct
Question: My reaction seems to be working, but I am isolating a significant amount of a dark, insoluble material along with my desired product, which makes purification difficult. What is this byproduct and how can I prevent its formation?
Answer:
The formation of dark, polymeric, or tar-like byproducts is common in high-temperature reactions involving aromatic nitro compounds.
Causality Explained:
At elevated temperatures, aromatic nitro compounds can undergo complex side reactions, including intermolecular condensations and decomposition, leading to the formation of polymeric materials. The starting material, 2-amino-6-nitrobenzoic acid, is also susceptible to decarboxylation at high temperatures, which can initiate alternative reaction pathways.
Preventative Measures:
-
Precise Temperature Control: Avoid overheating the reaction mixture. Use a temperature-controlled heating mantle and monitor the internal temperature of the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to the formation of colored impurities.[4]
-
Gradual Heating: Instead of heating the reaction mixture to the target temperature rapidly, a gradual increase in temperature can allow for a more controlled reaction.
-
Solvent Choice: While the classical Niementowski synthesis often uses an excess of the amide (formamide) as the solvent, in some cases, using a high-boiling point, inert solvent like Dowtherm A or sulfolane can provide better temperature control and reduce charring.
Frequently Asked Questions (FAQs)
Q1: What is the principal mechanism for the synthesis of this compound from 2-amino-6-nitrobenzoic acid and formamide?
A1: The reaction proceeds via a two-step mechanism:
-
N-Acylation: The amino group of 2-amino-6-nitrobenzoic acid nucleophilically attacks the carbonyl carbon of formamide. This is the rate-limiting step, hindered by the electron-withdrawing nitro group.
-
Cyclization and Dehydration: The intermediate N-formyl-2-amino-6-nitrobenzoic acid undergoes intramolecular cyclization, where the formyl amide nitrogen attacks the carboxylic acid carbon. This is followed by dehydration to form the stable aromatic quinazolinone ring.
Caption: Simplified reaction mechanism.
Q2: Are there alternative synthetic routes to improve the yield?
A2: Yes, a two-step approach can offer better control and potentially higher yields:
-
Synthesis of 4-Chloro-5-nitroquinazoline: First, synthesize the quinazolinone ring using a more reactive reagent like phosphorus oxychloride (POCl₃) and then chlorinate the 4-position.
-
Hydrolysis: The 4-chloro substituent is a good leaving group. Subsequent hydrolysis of 4-chloro-5-nitroquinazoline under basic or acidic conditions will yield the desired this compound. This route avoids the high temperatures of the one-pot Niementowski synthesis.
Q3: How should I purify the final product?
A3: The crude product is often contaminated with unreacted starting materials and polymeric byproducts.
-
Initial Wash: After precipitating the crude product from the reaction mixture (often by pouring it into water), it should be thoroughly washed with water to remove residual formamide, followed by a wash with a cold, non-polar solvent like diethyl ether to remove less polar impurities.
-
Recrystallization: Recrystallization is the most effective method for purification. Good solvent systems include ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water.[5] The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol.
Q4: Can I use microwave-assisted synthesis for this reaction?
A4: Microwave-assisted synthesis is an excellent technique for this reaction. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating. This can minimize the formation of degradation byproducts associated with prolonged heating in a conventional oil bath.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is a modified Niementowski synthesis optimized for this specific substrate.
Materials:
-
2-amino-6-nitrobenzoic acid
-
Formamide
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-nitrobenzoic acid (10.0 g, 54.9 mmol) and formamide (25 mL).
-
Heat the reaction mixture with stirring to 180°C in a pre-heated oil bath. Maintain this temperature for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly and carefully pour the warm mixture into 500 mL of ice water with vigorous stirring. Continue stirring for 1 hour to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield a pale yellow solid.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Glacial Acetic Acid or Ethanol
-
Deionized Water
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot glacial acetic acid or ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further precipitation, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Center: Troubleshooting Guide for 5-Nitro-4-hydroxyquinazoline Crystallization
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the crystallization of 5-Nitro-4-hydroxyquinazoline. As a nitroaromatic quinazoline derivative, this compound presents unique purification challenges that require a systematic and mechanistically informed approach to achieve high purity and optimal crystal morphology. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Quick Solutions
This section provides immediate answers to the most common issues. For a deeper understanding and detailed protocols, please refer to the subsequent sections.
Q1: My compound "oiled out" as a sticky liquid instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute's concentration is so high that upon cooling, it separates from the solution as a liquid phase (an oil) rather than a solid crystal. This often happens when the solvent is too effective or the solution is oversaturated.[1] To resolve this, you can:
-
Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration before cooling.
-
Use an Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like water) to the warm solution to gently reduce solubility and induce crystallization.[1]
-
Reduce Temperature Drastically: If an oil has already formed, try cooling the mixture significantly (e.g., in an ice bath) while vigorously scratching the flask's inner surface with a glass rod to induce nucleation from the supersaturated oil.
Q2: I'm getting very fine needles or a powder, which are difficult to filter and dry. How can I grow larger, more defined crystals?
A: The formation of fine particles or needles is typically a result of rapid nucleation caused by high supersaturation levels, often from crash cooling.[1][2] To promote the growth of larger crystals, the rate of crystal growth must dominate over the rate of nucleation.
-
Slow Down the Cooling Rate: Implement a controlled, gradual cooling profile. Allow the solution to cool slowly to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.[1]
-
Reduce Supersaturation: Use a slightly more dilute solution to ensure that the supersaturation level does not become excessively high upon cooling.
-
Seeding: Introduce a few small, pure crystals of this compound to the solution just as it reaches saturation. These "seeds" provide a template for ordered crystal growth, bypassing the need for spontaneous nucleation.[1]
Q3: My final product yield is disappointingly low. What are the common causes and solutions?
A: Low yield is a frequent issue that can stem from several factors.
-
Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Determine the optimal solvent volume through small-scale screening.
-
Incomplete Crystallization: Ensure you have allowed sufficient time at the final, low temperature for crystallization to complete. Check the mother liquor by TLC or LCMS to see how much product remains.
-
Filtration Losses: Fine powders are notoriously difficult to capture during filtration. Improving crystal size (see Q2) is the best solution. Ensure you wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Q4: The purity of my crystallized product is not improving. What's the underlying issue?
A: If recrystallization fails to improve purity, it suggests that the impurities have similar chemical properties and solubility to your target compound.
-
Structurally Similar Impurities: Impurities that are structurally related to this compound can co-crystallize by incorporating into the crystal lattice.[2] In this case, an alternative purification method like column chromatography may be necessary before the final crystallization step.
-
Incorrect Solvent Choice: The chosen solvent may be dissolving the impurities as effectively as the product. A different solvent system might offer better discrimination, leaving more impurities behind in the mother liquor. A thorough solvent screen is recommended.[3]
Part 2: In-Depth Troubleshooting & Methodologies
Deep Dive: Overcoming "Oiling Out"
The Causality: Oiling out is a liquid-liquid phase separation that precedes crystallization. It occurs when the solution's concentration exceeds the solubility of the amorphous, liquid form of the compound at a given temperature. This creates a supersaturated oil from which crystallization is often slow and disordered. The goal is to traverse the metastable zone of the phase diagram in a controlled manner, avoiding this amorphous separation.
Troubleshooting Workflow: The following workflow provides a systematic approach to solving this common problem.
Caption: Troubleshooting workflow for "oiling out".
Deep Dive: Controlling Crystal Morphology
The Causality: Crystal morphology is dictated by the kinetics of nucleation versus crystal growth. The level of supersaturation is the primary driver. As illustrated below, different cooling profiles create different supersaturation levels, directly impacting the final product's physical properties.
-
Rapid Cooling: Creates a high degree of supersaturation quickly. The system relieves this thermodynamic pressure by forming a large number of nuclei simultaneously, leaving little solute for the growth of existing crystals. The result is a fine powder.
-
Slow, Controlled Cooling: Maintains a low, steady level of supersaturation. This environment favors the deposition of molecules onto the surface of a smaller number of existing nuclei or seeds, leading to the growth of larger, more ordered crystals.[1]
Caption: Impact of cooling rate on crystal growth kinetics.
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter in crystallization.[3] An ideal solvent should dissolve this compound completely at an elevated temperature but sparingly at room or lower temperatures.[4]
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Selection of analytical grade solvents (see Table 1)
-
Hot plate and stirring capabilities
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.5 mL increments) while stirring or agitating at room temperature. Note the solubility.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture towards the solvent's boiling point. Continue adding small amounts of solvent until the solid completely dissolves.
-
Record the approximate volume of solvent required for dissolution at high temperature. An ideal solvent will require a reasonable, not excessive, volume.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of the crystals that form. The best solvent will provide a high yield of well-formed crystals with minimal coloration in the supernatant.
Data Summary: Solvent Selection Guide
The table below summarizes common solvents and their predicted suitability for the crystallization of a polar, aromatic compound like this compound. This serves as a starting point for the screening protocol.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Suitability for this compound |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Good (High Solubility): Likely to dissolve the compound well. May require an anti-solvent like water for effective crystallization.[5][6] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Good (High Solubility): Similar to DMF, but higher boiling point makes removal difficult.[7] |
| Ethanol | 78 | 24.5 | Moderate: May be a good single-solvent choice. Solubility is expected to be strongly temperature-dependent.[7] |
| Methanol | 65 | 32.7 | Moderate: Similar to ethanol but more polar. Good candidate for a single-solvent system.[7][8] |
| Ethyl Acetate | 77 | 6.0 | Poor to Moderate: Lower polarity may result in lower solubility, potentially requiring large volumes. Could be a good anti-solvent. |
| Toluene | 111 | 2.4 | Poor: Unlikely to be a good primary solvent due to low polarity. |
| Water | 100 | 80.1 | Poor (Insoluble): The compound is expected to be practically insoluble.[7] Excellent choice as an anti-solvent. |
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (DMF/Water)
This method is often effective for compounds with high melting points that are highly soluble in polar aprotic solvents. The procedure for a ~1 gram scale is detailed below.
Procedure:
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of warm (~60-70 °C) DMF required to achieve complete dissolution (e.g., start with 5-10 mL).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm and stirring, add deionized water dropwise using a pasture pipette. Continue adding water until the solution becomes faintly and persistently turbid. This indicates the point of saturation. Add one or two more drops of warm DMF to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin during this stage.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the product yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold 1:1 DMF/water mixture, followed by a wash with ice-cold water to remove residual DMF.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by determining its melting point and purity via HPLC or LCMS.
References
Technical Support Center: Optimizing Reaction Conditions for Quinazoline Derivatives Synthesis
Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these important heterocyclic compounds. Quinazolines are a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during their synthesis and optimize your reaction conditions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis of quinazoline and its derivatives.
Q1: What are the most common classical methods for synthesizing the quinazoline core?
The foundational methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[2]
-
Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[2]
-
Friedländer Synthesis: This approach utilizes 2-aminobenzaldehydes or ketones and a compound containing an active methylene group.[2]
-
Bischler Synthesis: This is another traditional method for preparing quinazoline derivatives.[2]
While these methods are fundamental, they can be susceptible to specific side reactions and may require careful optimization.[2]
Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes?
Low yields in the Niementowski synthesis can arise from several factors:
-
High Reaction Temperatures: Temperatures exceeding 130°C can lead to the decomposition of starting materials or the formation of undesired byproducts.[2]
-
Substituent Effects: The reaction is sensitive to the nature of the substituents on both the anthranilic acid and the amide.[2]
-
Inefficient Cyclization: In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[2]
Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled. This is due to the similarity of the starting materials with those used in the Niementowski quinoline synthesis.[2][3] Additionally, side reactions involving the active methylene compound can lead to self-condensation products or other impurities.[2]
Q4: What are some of the challenges associated with the Bischler quinazoline synthesis?
The Bischler synthesis traditionally requires harsh reaction conditions. These include high temperatures (above 120°C) and high pressure, often for extended periods (at least 5 hours) in a saturated ammonia alcohol solution.[2] These demanding conditions can limit the substrate scope and may not be compatible with sensitive functional groups.
Section 2: Troubleshooting Guide
This detailed guide provides solutions to specific problems you might encounter during the synthesis of quinazoline derivatives.
Issue 1: Low Product Yield
A low yield of the desired quinazoline derivative is a frequent challenge. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.[2] | Ensures the reaction has sufficient activation energy and time to proceed to completion, increasing the conversion of starting materials to the desired product.[2] |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[2] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants in a homogeneous solution.[2] |
| Presence of Water in the Reaction Mixture | Use anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent). | Water can hydrolyze starting materials or intermediates, leading to the formation of byproducts and reducing the yield of the desired quinazoline. |
| High Concentration of Reactants | Perform the reaction at a lower concentration by increasing the volume of the solvent.[2] | Reduces the probability of intermolecular side reactions, such as dimerization or polymerization, which can consume starting materials and lower the yield of the desired product.[2] |
Issue 2: Formation of Side Products
The formation of unintended byproducts can complicate purification and reduce the overall yield. Here are some common side reactions and how to mitigate them.
| Side Reaction | Troubleshooting & Optimization | Scientific Rationale |
| Oxidation of the Quinazoline Nitrogen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. If an oxidant is necessary, use a stoichiometric amount of a milder oxidant.[2] | Prevents the formation of N-oxide byproducts, which can occur when the quinazoline nitrogen is oxidized.[2][4] |
| Hydrolysis of the Quinazoline Ring | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount and consider using a milder acid or base. Neutralize the reaction mixture promptly during work-up.[2] | The quinazoline ring can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening and the formation of undesired byproducts.[2][5] |
| Formation of Dimers or Polymers | If a starting material has two reactive sites, it can lead to the formation of dimers. Ensure the purity of your starting materials to avoid bifunctional impurities.[2] | Prevents unwanted intermolecular reactions that can lead to the formation of higher molecular weight byproducts.[2] |
Experimental Workflow: A Generalized Approach to Quinazoline Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of quinazoline derivatives.
Caption: A generalized workflow for the synthesis of quinazoline derivatives.
Reaction Mechanism: Niementowski Quinazolinone Synthesis
The following diagram illustrates the proposed mechanism for the Niementowski quinazolinone synthesis.
Caption: Proposed mechanism for the Niementowski quinazolinone synthesis.
Section 3: Modern Synthetic Approaches
Recent advances in synthetic methodology have provided more efficient and environmentally friendly routes to quinazoline derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinazolines.[1][6][7]
-
Advantages:
Metal-Catalyzed Reactions
Various transition metal catalysts have been employed for the synthesis of quinazolines, offering advantages in terms of efficiency and substrate scope.[8]
-
Common Catalysts:
-
Copper: Copper catalysts are inexpensive and have been used in various cascade reactions to synthesize quinazolines.[9][10]
-
Palladium: Palladium-catalyzed reactions, such as coupling reactions, are effective for constructing the quinazoline core.[9][10]
-
Iron: Iron catalysts provide an economical and environmentally friendly option for quinazoline synthesis.[10]
-
Manganese: Manganese-catalyzed C-H functionalization reactions have been developed for the synthesis of quinazolines.[8]
-
Solvent and Catalyst Selection
The choice of solvent and catalyst can significantly impact the outcome of the reaction.
-
Solvents: The polarity of the solvent can influence reaction rates and yields. Polar aprotic solvents like DMF and DMSO are often effective.[2][11] In some cases, solvent-free conditions or the use of green solvents like water or deep eutectic solvents have been successfully employed.[12][13][14]
-
Catalysts: A wide range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been used to promote quinazoline synthesis.[15][16] The use of reusable nanocatalysts is a promising green approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
How to minimize byproduct formation in Niementowski quinazoline synthesis
Welcome to the Technical Support Center for the Niementowski Quinazoline Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during this versatile reaction, with a specific focus on minimizing byproduct formation. This resource is intended for researchers, scientists, and professionals in drug development who utilize this synthesis for creating the quinazolinone scaffold, a privileged structure in medicinal chemistry.
Understanding the Niementowski Quinazoline Synthesis
The classical Niementowski quinazoline synthesis is a thermal condensation reaction between an anthranilic acid and an amide to form a 4(3H)-quinazolinone.[1][2] The reaction proceeds through an initial acylation of the amino group of the anthranilic acid to form an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired quinazolinone.[3]
Core Reaction Mechanism
Caption: General mechanism of the Niementowski Quinazoline Synthesis.
While the Niementowski synthesis is a powerful tool, its classical execution at high temperatures (often 130-150°C) can lead to several side reactions, reducing the yield and purity of the target molecule.[3][4] This guide will provide troubleshooting strategies for these common issues.
Troubleshooting Guides & FAQs
Issue 1: Low Yield and Presence of Aniline-Derived Impurities
Q1: My reaction has a low yield, and I'm observing byproducts that seem to be derived from aniline. What is happening and how can I fix it?
A1: Cause: Decarboxylation of Anthranilic Acid
At the high temperatures typically used in the Niementowski synthesis, the starting material, anthranilic acid, can undergo decarboxylation to form aniline and carbon dioxide.[2][5] This side reaction is a common cause of reduced yields. The resulting aniline does not participate in the desired reaction and can lead to the formation of various secondary byproducts, complicating purification.
Caption: Decarboxylation of anthranilic acid at high temperatures.
Troubleshooting and Optimization:
To minimize the decarboxylation of anthranilic acid, consider the following strategies:
-
Temperature Optimization: Carefully control the reaction temperature. While the Niementowski reaction requires heat, excessive temperatures will favor decarboxylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often allows for lower overall reaction temperatures, thereby minimizing thermal decomposition and decarboxylation.[6]
-
Use of Catalysts: The addition of certain catalysts can promote the desired condensation reaction at lower temperatures. While the classical Niementowski synthesis is often performed neat, exploring catalytic conditions can be beneficial.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | 130-150°C (or higher) | Often lower, e.g., 100-120°C |
| Reaction Time | Several hours | Minutes to an hour |
| Byproduct Risk | Higher risk of thermal decomposition | Lower risk of thermal decomposition |
Issue 2: Isolation of an Unexpected, Non-Cyclized Intermediate
Q2: I've isolated a significant amount of a compound that appears to be the N-acylanthranilic acid intermediate, but not the final quinazolinone. Why is the cyclization failing?
A2: Cause: Incomplete Cyclization
The formation of the N-acylanthranilic acid is the first step of the reaction. The subsequent intramolecular cyclization requires the removal of a molecule of water and can be the rate-limiting step.[3] If the reaction conditions are not optimal, this intermediate can accumulate.
Caption: Stalled cyclization leading to the accumulation of the N-acyl intermediate.
Troubleshooting and Optimization:
To promote complete cyclization, consider the following adjustments:
-
Dehydrating Conditions: Ensure that water, a byproduct of the cyclization, is effectively removed from the reaction mixture. Performing the reaction in a high-boiling point solvent with a Dean-Stark trap can be effective. For solvent-free reactions, carrying out the synthesis under a vacuum or a stream of inert gas can help drive off water.
-
Use of a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid can activate the carboxylic acid group, facilitating the intramolecular nucleophilic attack by the amide nitrogen.
-
Increased Reaction Time or Temperature: If other methods are not successful, a moderate increase in reaction time or temperature may be necessary to overcome the activation energy for cyclization. However, be mindful of the increased risk of decarboxylation at higher temperatures.
Experimental Protocol: Lewis Acid Catalysis
-
To a mixture of anthranilic acid (1 equivalent) and the amide (1.1 equivalents), add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 equivalents).
-
Heat the mixture under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
-
Compare the reaction rate and product purity to a non-catalyzed reaction to assess the effectiveness of the Lewis acid.
Issue 3: Formation of High Molecular Weight Impurities
Q3: My final product is contaminated with high molecular weight species. What could be the cause?
A3: Cause: Dimerization and Polymerization
At high concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular cyclization. This can lead to the formation of dimers or oligomers, especially if the starting materials have multiple reactive sites.[4]
Troubleshooting and Optimization:
-
Reaction Concentration: Performing the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular side reactions.[4]
-
Purity of Starting Materials: Ensure that your starting materials are pure and do not contain bifunctional impurities that could act as cross-linkers.
-
Controlled Addition of Reactants: In some cases, slow addition of one reactant to the other at an elevated temperature can maintain a low instantaneous concentration of the added reactant, thereby minimizing dimerization.
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Resolving analytical challenges in the quantification of nitroaromatic compounds
Welcome to the technical support center for the analysis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the accurate quantification of these molecules. Nitroaromatic compounds, widely used in industries from pharmaceuticals to explosives, present a unique set of analytical hurdles due to their chemical properties, including thermal instability, poor ionization efficiency, and potential for environmental degradation.[1]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to not only offer solutions but also explain the underlying principles, empowering you to build robust and reliable analytical methods.
Section 1: Sample Preparation and Handling
Proper sample handling and preparation are the foundation of accurate analysis. Errors introduced at this stage are magnified throughout the analytical workflow.[2][3] This section addresses the most common issues encountered before the sample even reaches the instrument.
Question: I am seeing significant variability and low recovery for my nitroaromatic analytes from water samples. What could be the cause?
Answer: This is a frequent challenge, often stemming from analyte instability or inefficient extraction.
-
Analyte Instability: Certain nitroaromatics are prone to degradation. For instance, Tetryl decomposes rapidly in methanol/water solutions and is thermally labile.[4][5] Other compounds can be lost through biodegradation, especially in environmental surface waters with high organic content.[6]
-
Causality: The electron-withdrawing nature of nitro groups can make the aromatic ring susceptible to nucleophilic attack or facilitate degradation under certain pH and temperature conditions. Microbial action in environmental samples can also rapidly transform these compounds.[1][6]
-
Solution: For compounds like Tetryl, immediately acidify aqueous samples to pH < 3 with sodium bisulfate upon collection.[4][5][6] Storing samples at low temperatures (~4°C) and minimizing holding time is a robust practice to prevent microbial degradation.[6] An 85-day study showed that acidification was a robust method for preserving nitroaromatic concentrations in surface water even at ambient temperatures.[6]
-
-
Inefficient Extraction: The choice of extraction technique is critical and matrix-dependent. For aqueous samples, methods range from direct injection for high concentrations to more complex procedures for trace levels.[7]
-
Causality: The polarity and concentration of your target analytes dictate the optimal extraction method. A technique suitable for high ppm levels will fail for low ppb or ppt analysis, where preconcentration is necessary.
-
Solution: U.S. EPA Method 8330B outlines several validated procedures.[7][8] For trace analysis (ppt or ng/L), Solid-Phase Extraction (SPE) or a salting-out extraction with acetonitrile are preferred as they preconcentrate the analytes.[4][7][9] For soil and sediment, ultrasonic extraction with acetonitrile is the standard approach.[4][7]
-
Protocol: Low-Level Salting-Out Extraction for Water Samples (Based on EPA 8330B)
-
Measure 1L of the water sample into a separatory funnel.
-
Add a stir bar and a sufficient amount of sodium chloride to saturate the solution.
-
Add 100 mL of acetonitrile to the funnel.
-
Stir the mixture vigorously for 10 minutes.
-
Allow the phases to separate for 10 minutes. The acetonitrile will form a layer on top.
-
Carefully draw off the upper acetonitrile layer, which now contains the extracted nitroaromatics.
-
The extract is now ready for direct injection or further concentration if needed.
Section 2: Chromatographic Separation Challenges
Achieving clean, baseline-resolved peaks is paramount for accurate quantification. Nitroaromatic compounds can present several chromatographic challenges.
Question: I am unable to separate 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT) using my C18 HPLC column. The peaks are co-eluting. How can I resolve them?
Answer: The co-elution of 2,4-DNT and 2,6-DNT is a well-documented issue on standard C18 columns, as their structural similarity leads to very close retention times.[4][5]
-
Causality: Isomers with minor structural differences often have very similar partitioning behavior between the mobile and stationary phases, making them difficult to separate. The standard C18 phase may not offer sufficient selectivity to resolve these positional isomers.
-
Solutions:
-
Method Optimization: Small adjustments to your existing method can sometimes improve resolution. Try lowering the temperature to enhance interaction with the stationary phase or adjusting the mobile phase composition (e.g., changing the methanol/water or acetonitrile/water ratio). A gradient elution can also help improve the separation of challenging compounds.[10]
-
Alternative Stationary Phase: If optimization fails, a different column chemistry is the most reliable solution. A phenyl-hexyl or a cyano (CN) column often provides a different selectivity mechanism ("pi-pi" interactions) that can effectively resolve these isomers.
-
Confirmation Column: As recommended in EPA Method 8330B, use a second, confirmation column with a different selectivity (e.g., a CN column) to confirm the identity and quantification of analytes.[4] If resolution is not possible, the method states that an isomeric mixture should be reported.[4][5]
-
Question: My peaks for nitroaromatic compounds are tailing badly in my GC analysis. What is the cause and how can I fix it?
Answer: Peak tailing in GC is typically caused by active sites in the system that interact undesirably with the analytes, or by poor thermal stability.
-
Causality: Many nitroaromatics possess polar functional groups. These groups can form strong hydrogen bonds with active sites (e.g., silanol groups) in the inlet liner, on the column stationary phase, or with contaminants in the system.[11][12] This secondary interaction slows down a portion of the analyte molecules, resulting in a tailing peak.
-
Solutions:
-
Inert Flow Path: Ensure every component in your sample flow path is as inert as possible. Use a properly deactivated inlet liner and septum.[11][12] If the column is old, it may be degraded; conditioning it or replacing it with a new, inert column is recommended.[11]
-
Derivatization: For nitroaromatics with active hydrogens (e.g., nitrophenols, nitroanilines), derivatization is a highly effective strategy.[13][14] Silylation, for example, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[15] This blocks the site of unwanted interaction, reduces tailing, and often improves volatility and thermal stability.[15][16] Common silylating agents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[15][16]
-
Check for Leaks: Leaks can introduce oxygen and moisture into the system, which can degrade the column phase and create active sites.[11][12] Perform a systematic leak check of your GC system.
-
Workflow: Troubleshooting Poor Peak Shape
This diagram outlines a systematic approach to diagnosing and solving peak shape issues.
Caption: A logical workflow for diagnosing common peak shape problems in chromatography.
Section 3: Detection and Quantification
Even with perfect separation, challenges can arise at the detector, particularly when using mass spectrometry.
Question: I have very low sensitivity for my neutral nitroaromatic compounds using LC-ESI-MS. How can I improve the signal?
Answer: This is a major challenge. Many nitroaromatics are neutral molecules that lack easily ionizable functional groups, making them difficult to detect with high sensitivity using Electrospray Ionization (ESI).[17][18]
-
Causality: ESI relies on the formation of ions in solution (e.g., protonation [M+H]+ or deprotonation [M-H]-) that can be transferred to the gas phase. Neutral, non-polar nitroaromatics do not readily form these ions, resulting in a very weak signal.
-
Solutions:
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often superior to ESI for analyzing less polar compounds.[19] APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte through gas-phase reactions. This is generally more efficient for neutral molecules.[19]
-
Mobile Phase Additives: While less effective for truly neutral compounds, adding modifiers to the mobile phase can sometimes promote adduct formation (e.g., [M+NH4]+ or [M+Na]+) that can be detected.
-
Chemical Derivatization: A highly effective but more involved approach is to chemically modify the analyte to introduce an easily ionizable group.[17][18] A common strategy is to reduce the nitro group (-NO2) to an amine (-NH2).[17] Aromatic amines are basic and readily protonate, yielding a strong [M+H]+ signal in positive-ion ESI. This pre-column derivatization can increase sensitivity by several orders of magnitude.[17][18]
-
Question: My results are inconsistent and my recovery is poor when analyzing samples in complex matrices like soil extract or plasma. I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effects are a significant problem in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[20][21][22][23] This directly impacts the accuracy and reproducibility of quantification.[20][22]
-
Causality: In the ESI source, there is competition for charge and access to the droplet surface. Endogenous matrix components (salts, lipids, polymers) can co-elute with your analyte and suppress its ionization, leading to a lower-than-expected signal.[23][24]
-
Confirmation and Mitigation:
-
Post-Extraction Spike Test: This is a definitive way to quantify the extent of matrix effects.[20]
-
Protocol: Prepare three sets of samples: (A) Analyte standard in neat solvent. (B) A blank matrix extract (a sample processed without the analyte). (C) The same blank matrix extract spiked with the analyte standard at the same concentration as set A.
-
Calculation: Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100. A value < 100% indicates ion suppression, while > 100% indicates enhancement.[20]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best defense is to remove interfering components before analysis. Use a more selective Solid-Phase Extraction (SPE) protocol. For example, a mixed-mode anion exchange SPE cartridge can be very effective for anionic analytes.[21]
-
Optimize Chromatography: Adjust your HPLC gradient to better separate the analyte from the interfering region of the chromatogram.[21]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains 2H or 13C). It co-elutes perfectly and experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression/enhancement is cancelled out.[20][24]
-
-
Data Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Direct Injection | Dilute and shoot | Fast, simple, minimal sample loss. | High detection limits, introduces matrix into system. | High concentration samples (> ppm).[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Inexpensive, effective for many matrices. | Labor-intensive, uses large solvent volumes.[21] | General purpose extraction from aqueous samples. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid. | High concentration factor, excellent cleanup, can be automated.[3][9][21] | Higher cost, method development can be complex. | Trace analysis from complex matrices (water, soil, plasma).[21] |
| QuEChERS | Salting-out LLE followed by dispersive SPE (dSPE). | Fast, easy, cheap, effective, rugged, and safe.[2] | Primarily developed for pesticide analysis in food matrices. | Screening large numbers of solid/semi-solid samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose HPLC column for a screening method of common nitroaromatic explosives? A C18 (octadecylsilane) column is the most common starting point and is specified in EPA Method 8330B for the analysis of 17 different explosive compounds.[4][9] A 250 mm x 4.6 mm column with 5 µm particles is a standard configuration.
Q2: My nitroaromatic compound is not volatile enough for GC. What are my options? If your compound is thermally unstable or has a very high boiling point, HPLC is the preferred technique.[17][18] HPLC separates compounds at or near ambient temperature, avoiding thermal degradation. If you must use GC, derivatization to create a more volatile and stable compound is a necessary step.[13][15]
Q3: Can I use a UV detector for my analysis? When do I need a mass spectrometer? A UV detector is excellent for many nitroaromatic compounds because the aromatic ring and nitro groups are strong chromophores.[4] EPA Method 8330B uses dual-wavelength UV detection (e.g., 254 nm and 210 nm).[4][7] You need a mass spectrometer (MS) when:
-
You require higher selectivity to resolve your analyte from matrix interferences.[25]
-
You need definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
You need lower detection limits than what a UV detector can provide.[9][10]
Q4: I see ghost peaks in my GC-MS chromatogram. What is a likely source when analyzing nitroaromatics? Besides common sources like septum bleed or contaminated solvents, be aware of your sample preparation materials. Some common lab materials, such as certain types of syringe plungers or plastic films, can leach interfering compounds that may be mistaken for analytes or mask them.[26] Always run method blanks to identify and trace sources of contamination.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 8330B [nemi.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. [PDF] Derivatization Reactions and Reagents for Gas Chromatography Analysis | Semantic Scholar [semanticscholar.org]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nebiolab.com [nebiolab.com]
- 24. researchgate.net [researchgate.net]
- 25. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
Strategies to reduce cytotoxicity in normal cell lines for quinazoline-based drugs
A Guide to Mitigating Cytotoxicity in Normal Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of cytotoxicity in normal cell lines during preclinical development. As Senior Application Scientists, our goal is to provide you with not only protocols but also the scientific reasoning behind them to empower your experimental decisions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when working with quinazoline-based drugs and their effects on normal cells.
Q1: We are observing significant cytotoxicity in our normal cell line controls, even at low concentrations of our lead quinazoline compound. What are the primary mechanisms that could be causing this?
A1: High cytotoxicity in normal cells is a frequent hurdle. Quinazoline derivatives, while often targeting specific pathways in cancer cells, can exhibit off-target effects.[1][2][3] The primary mechanisms of toxicity often involve:
-
Inhibition of Essential Signaling Pathways: Many quinazoline-based drugs are designed as kinase inhibitors.[4][5] While targeting a specific kinase like the Epidermal Growth Factor Receptor (EGFR) in cancer cells, they can also inhibit wild-type EGFR or other essential kinases in normal cells, disrupting critical cellular processes like proliferation, differentiation, and survival.[1][6]
-
Induction of Apoptosis: The compound may trigger programmed cell death, or apoptosis, in normal cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[7][8][9] Off-target kinase inhibition can lead to an imbalance in pro- and anti-apoptotic proteins, tipping the scale towards cell death.
-
DNA Damage: Some quinazoline derivatives can directly or indirectly cause DNA damage, leading to cell cycle arrest and apoptosis.[10]
-
Mitochondrial Dysfunction: The compound might interfere with mitochondrial function, leading to a drop in ATP production and the release of pro-apoptotic factors like cytochrome c.[8][10]
-
Metabolic Activation: The drug could be metabolized by enzymes like cytochrome P450s in normal cells into toxic byproducts.[11][12][13]
Q2: How can we rationally modify the chemical structure of our quinazoline compound to reduce its cytotoxicity in normal cells while maintaining its anti-cancer efficacy?
A2: This is a core challenge in medicinal chemistry. Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: A systematic SAR study is crucial. By synthesizing and testing a series of analogues, you can identify which parts of the molecule are responsible for toxicity versus efficacy.[2][14] Key modifications to consider include:
-
Substitutions on the Quinazoline Core: Altering substituents at the C-2, C-4, C-6, and C-7 positions can significantly impact selectivity and potency. For instance, adding bulky groups might prevent binding to the ATP pocket of off-target kinases.[2][15]
-
Modifying the Linker and Side Chains: The nature and length of linkers and side chains play a critical role in target engagement and can be modified to enhance selectivity.[2]
-
-
Improving Selectivity for Mutant Kinases: If your target is a mutated kinase in cancer cells (e.g., mutant EGFR), design strategies to exploit the structural differences between the wild-type and mutant forms.[1][6] For example, covalent inhibitors that bind to a specific cysteine residue present in the mutant but not the wild-type kinase can offer greater selectivity.
-
Macrocyclization: This strategy involves creating a cyclic version of your linear drug. Macrocyclization can rigidify the molecule's conformation, leading to higher selectivity for the intended target and reduced off-target binding.[1]
Q3: Beyond chemical modification, what formulation or delivery strategies can we explore to minimize toxicity to normal tissues?
A3: Formulation and targeted delivery are powerful tools to improve the therapeutic index of your drug.[16][17] Consider these approaches:
-
Targeted Drug Delivery: This involves directing the drug specifically to cancer cells, thereby reducing its exposure to healthy tissues.[10] This can be achieved by:
-
Nanoparticle Encapsulation: Encapsulating your drug in nanoparticles (e.g., liposomes, polymers) can alter its pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
-
Ligand-Targeted Delivery: Conjugating your drug or its nanoparticle carrier to a ligand that binds to a receptor overexpressed on cancer cells (e.g., antibodies, peptides) can actively deliver the drug to the tumor site.
-
-
Pharmacokinetic Modulation: Modifying the drug's release profile can reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the overall drug exposure (AUC).[16]
-
Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, potentially reducing their toxicity.[18]
Q4: We are considering a combination therapy approach. How can this help in reducing the cytotoxicity of our quinazoline drug?
A4: Combination therapy is a cornerstone of modern cancer treatment. The goal is to use lower, less toxic doses of each drug to achieve a synergistic or additive therapeutic effect. This can be achieved by:
-
Targeting Different Pathways: Combine your quinazoline-based drug with an agent that targets a different, complementary signaling pathway. This can lead to enhanced cancer cell killing at lower concentrations of your primary drug, thus reducing its off-target toxicity.
-
Using Cytoprotective Agents: In some cases, it may be possible to co-administer a cytoprotective agent that selectively protects normal cells from the toxic effects of your drug without compromising its anti-cancer activity.[10]
Part 2: Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during in vitro cytotoxicity testing.
Q5: Our MTT assay results are showing high variability between replicates. What could be the cause and how can we troubleshoot this?
A5: High variability in MTT assays is a common problem. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. |
| Edge Effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or water to create a humidified environment. |
| Incomplete Formazan Solubilization | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by pipetting up and down or using a plate shaker. Visually inspect the wells under a microscope to confirm. |
| Interference from the Compound | Your quinazoline compound might be colored and interfere with the absorbance reading, or it might directly react with MTT. Run a control with your compound in cell-free media to check for any absorbance at the measurement wavelength. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect metabolic activity. |
Q6: We are not seeing a clear dose-response curve in our LDH assay. What could be the issue?
A6: A flat or inconsistent dose-response in an LDH assay can be perplexing. Here are some potential reasons and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing of Assay | LDH release is an indicator of membrane rupture, which often occurs at later stages of cell death. You might be performing the assay too early. Try a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[19] |
| Cell Lysis in Control Wells | High background LDH in your untreated control wells can mask the effect of your compound. This could be due to over-confluent cells, nutrient depletion, or rough handling of the plate. Ensure you are using healthy, sub-confluent cells. |
| Compound Interference with LDH Enzyme | Your compound might inhibit the LDH enzyme itself, leading to an underestimation of cytotoxicity. Test your compound directly with purified LDH to rule out this possibility. |
| Serum in Culture Medium | Serum contains LDH, which can contribute to high background. While some serum is necessary for cell health, consider reducing the serum concentration during the treatment period if possible, or use a serum-free medium for the final LDH measurement step. |
Q7: How do we differentiate between apoptosis and necrosis as the primary mode of cell death induced by our compound?
A7: Distinguishing between these two cell death mechanisms is crucial for understanding your compound's mode of action. A multi-parametric approach is recommended:
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is the gold standard method.[10][20]
-
Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.[21]
-
This allows you to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[9] Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[22]
-
Morphological Assessment: Observe the cells under a microscope for characteristic morphological changes. Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is typically associated with cell swelling and lysis.
Part 3: Key Experimental Protocols & Signaling Pathways
This section provides detailed protocols for essential cytotoxicity assays and diagrams of relevant signaling pathways.
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing cell viability based on mitochondrial metabolic activity.[20][23]
Materials:
-
96-well flat-bottom tissue culture plates
-
Your quinazoline compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your normal cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your quinazoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as your highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[24][25]
Materials:
-
96-well flat-bottom tissue culture plates
-
Your quinazoline compound
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium and the drug solvent.
-
Maximum LDH Release Control: Add lysis buffer to untreated control wells 45 minutes before the end of the incubation period.
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] x 100
Signaling Pathways
Understanding the signaling pathways affected by your quinazoline drug is key to interpreting your results.
EGFR Signaling Pathway
Many quinazoline-based drugs target the EGFR signaling pathway, which is crucial for cell growth and proliferation.[4][26] Inhibition of this pathway in normal cells can lead to cytotoxicity.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Apoptosis Signaling Pathway (Intrinsic)
Cytotoxic drugs can induce apoptosis through the intrinsic, or mitochondrial, pathway.[7][27]
Caption: The intrinsic apoptosis pathway initiated by cytotoxic drug stress.
References
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [kuscholarworks.ku.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. kosheeka.com [kosheeka.com]
- 22. benchchem.com [benchchem.com]
- 23. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 24. atcbiotech.com [atcbiotech.com]
- 25. LDH cytotoxicity assay | Sigma-Aldrich [sigmaaldrich.com]
- 26. brieflands.com [brieflands.com]
- 27. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel Anticancer Agents: The Case of 5-Nitro-4-hydroxyquinazoline Against HCT-116 Colorectal Cancer Cells
This guide provides a comprehensive experimental framework for researchers in oncology and drug discovery to validate the anticancer activity of novel therapeutic compounds. We will use the hypothetical validation of a specific molecule, 5-Nitro-4-hydroxyquinazoline, against the human colorectal carcinoma cell line, HCT-116, as a practical case study. This document outlines a systematic approach, from initial cytotoxicity screening to mechanistic investigation, and provides objective comparisons against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU).
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities by targeting key cellular processes.[1][2][3] Compounds based on this structure have been investigated for their ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1][2] This guide is designed to be a self-validating system, explaining the causality behind experimental choices and ensuring that the data generated is robust and interpretable.
Experimental Design: A Multi-Faceted Validation Workflow
A thorough validation of a potential anticancer compound requires a multi-pronged approach. We must not only determine if the compound kills cancer cells but also how and at what concentrations. Our experimental workflow is designed to answer these questions systematically. The process begins with a broad assessment of cytotoxicity to establish potency (IC50), followed by specific assays to confirm the mode of cell death (apoptosis), and finally, delves into the molecular mechanisms underpinning its action (cell cycle effects and protein expression changes).
Caption: Experimental workflow for validating anticancer activity.
Methodologies and Protocols
Scientific integrity demands meticulous and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for each phase of the validation process.
Cell Culture and Maintenance
The HCT-116 human colorectal carcinoma cell line is a well-characterized and widely used model in cancer research.[4][5]
-
Cell Line: HCT-116 (ATCC® CCL-247™)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Phase 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorouracil in the growth medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data Table (Hypothetical Results):
| Compound | IC50 on HCT-116 (µM) after 48h |
| This compound | [Experimental Value] |
| 5-Fluorouracil (Reference) | 8.01[8] |
Phase 2: Apoptosis Quantification by Annexin V-FITC/PI Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, we employ flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[9][10] Propidium Iodide is a nucleic acid dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
Protocol:
-
Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the respective IC50 concentrations of this compound and 5-FU for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples immediately by flow cytometry. The cell population can be distinguished into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Comparative Data Table (Hypothetical Results):
| Treatment (at IC50) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | Total Apoptotic (%) |
| Control (Untreated) | >95 | <2 | <2 | <1 | <4 |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Sum of Q2+Q4] |
| 5-Fluorouracil | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Sum of Q2+Q4] |
Phase 3: Mechanistic Studies
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide staining allows for the quantification of DNA content, thereby revealing the distribution of cells in different phases (G0/G1, S, and G2/M).[12][13]
Protocol:
-
Cell Treatment: Treat HCT-116 cells in 6-well plates with the IC50 concentration of the test compounds for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.[13][14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Comparative Data Table (Hypothetical Results):
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | [Value, e.g., ~55%] | [Value, e.g., ~25%] | [Value, e.g., ~20%] |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 5-Fluorouracil | [Experimental Value] | [Experimental Value] | [Experimental Value] |
To probe the molecular mechanism, Western blotting is an indispensable technique to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[15][16]
Protocol:
-
Protein Extraction: Treat cells as in the previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Pro-apoptotic (Bax), anti-apoptotic (Bcl-2), executioner caspase (cleaved Caspase-3), and its substrate (cleaved PARP) are key targets.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Pathway
Based on extensive research into quinazoline derivatives, a plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway.[1][17] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its hyperactivation is a common feature in many cancers, including colorectal cancer. Inhibition of this pathway would lead to decreased phosphorylation of Akt, which in turn would reduce the expression of anti-apoptotic proteins like Bcl-2 and promote the activity of pro-apoptotic proteins, ultimately leading to apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Conclusion
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
A Tale of Two Scaffolds: A Comparative Guide to the Efficacy of 4-Aminoquinoline and 4-Hydroxyquinoline in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been born. Among its myriad derivatives, the 4-aminoquinoline and 4-hydroxyquinoline scaffolds have emerged as particularly fruitful starting points for the development of drugs targeting a wide range of diseases. This guide offers an in-depth, objective comparison of the efficacy of these two pivotal scaffolds, drawing upon experimental data to illuminate their respective strengths and therapeutic potential across key disease areas: malaria, cancer, and viral infections.
The Quinoline Core: A Foundation for Therapeutic Diversity
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and structural framework that allows for diverse chemical modifications. The introduction of an amino group at the 4-position gives rise to the 4-aminoquinolines, a class of compounds historically celebrated for their profound antimalarial activity. Conversely, the presence of a hydroxyl group at the same position, existing in tautomeric equilibrium with its 4-quinolone form, defines the 4-hydroxyquinolines, which have demonstrated significant potential in oncology and beyond.[1] This fundamental difference in the C4 substituent dramatically influences the physicochemical properties, mechanism of action, and ultimately, the therapeutic efficacy of the resulting molecules.
Head-to-Head: Efficacy in Key Therapeutic Arenas
The Fight Against Malaria: A Historical Stronghold of 4-Aminoquinolines
The 4-aminoquinoline scaffold is unequivocally a cornerstone of antimalarial chemotherapy. The archetypal drug, chloroquine (CQ), revolutionized malaria treatment in the mid-20th century.
Mechanism of Action: 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the malaria parasite, Plasmodium falciparum. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to the buildup of toxic heme and subsequent parasite death.[2]
While highly effective for decades, the emergence of chloroquine-resistant strains of P. falciparum has driven the development of new 4-aminoquinoline derivatives that can overcome this resistance.[3]
Efficacy of 4-Hydroxyquinolines in Malaria: The 4-hydroxyquinoline scaffold has been investigated for antimalarial activity, though to a lesser extent than its 4-amino counterpart. Some studies have shown that certain 4-hydroxyquinoline derivatives exhibit antiplasmodial activity, but they have not achieved the same level of prominence as the 4-aminoquinolines in this therapeutic area.
| Scaffold | Key Derivatives | Mechanism of Action | Efficacy Highlights |
| 4-Aminoquinoline | Chloroquine, Amodiaquine, Piperaquine | Inhibition of hemozoin polymerization | Highly potent against chloroquine-sensitive P. falciparum. Newer derivatives show efficacy against resistant strains.[2] |
| 4-Hydroxyquinoline | Various synthetic derivatives | Less defined, may involve different targets | Generally less potent than 4-aminoquinolines as antimalarials. |
The War on Cancer: A Promising Frontier for Both Scaffolds
Both 4-aminoquinoline and 4-hydroxyquinoline scaffolds have demonstrated significant potential as anticancer agents, albeit through different primary mechanisms.
4-Aminoquinolines in Oncology: The anticancer activity of 4-aminoquinolines like chloroquine and hydroxychloroquine is largely attributed to their ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy. By accumulating in lysosomes and raising their pH, these compounds disrupt autophagic flux, leading to the accumulation of cellular waste and ultimately, cell death. This property makes them attractive candidates for combination therapy with other anticancer drugs.
4-Hydroxyquinolines in Oncology: The 4-hydroxyquinoline scaffold has been the basis for a diverse range of potent anticancer agents.[1] Their mechanisms of action are varied and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[4] The structural versatility of the 4-hydroxyquinoline core allows for fine-tuning of its biological activity, leading to the development of compounds with high potency and selectivity for cancer cells.[5]
| Scaffold | Example Derivatives' Activity (IC50/GI50 in µM) | Mechanism of Action |
| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: 8.73 (MDA-MB-468), 36.77 (MCF-7)[6] | Autophagy inhibition, lysosomotropic activity |
| 4-Hydroxyquinoline | Compound 20: 4.61 (Colo 320), 2.34 (Colo 205)[5] | Inhibition of signaling pathways (e.g., PI3K/Akt/mTOR), apoptosis induction |
Combating Viral Infections: An Emerging Battleground
The antiviral potential of both scaffolds has garnered significant interest, particularly in the wake of recent global health challenges.
4-Aminoquinolines as Antiviral Agents: Chloroquine and hydroxychloroquine have been shown to possess in vitro activity against a range of viruses, including coronaviruses.[7] Their proposed mechanism of action involves the inhibition of viral entry and replication by interfering with endosomal acidification and glycosylation of viral proteins. However, the clinical efficacy of these compounds for treating viral diseases like COVID-19 has been a subject of intense debate and investigation.[7]
4-Hydroxyquinolines as Antiviral Agents: Derivatives of the 4-hydroxyquinoline scaffold have also been explored for their antiviral properties. Research in this area is ongoing, with some studies indicating potential activity against various viruses. However, direct comparative data with 4-aminoquinolines is limited. One study on 2-phenylquinolines with broad-spectrum anti-coronavirus activity noted that a 4-hydroxyquinoline analog was completely inactive, suggesting the basic side chain characteristic of 4-aminoquinolines may be crucial for antiviral efficacy in that specific chemical series.
Experimental Corner: Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro assays used to evaluate the efficacy of 4-aminoquinoline and 4-hydroxyquinoline derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds (4-aminoquinoline or 4-hydroxyquinoline derivatives) to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.[1][6]
Antimalarial Activity: Hemozoin Inhibition Assay
Principle: This assay spectrophotometrically quantifies the inhibition of β-hematin (synthetic hemozoin) formation in the presence of a test compound.
Protocol:
-
Reaction Setup: In a 96-well plate, add a solution of hemin chloride in DMSO.
-
Compound Addition: Add the test compounds at various concentrations. Chloroquine is used as a positive control.
-
Initiation of Polymerization: Add acetate buffer (pH 4.8) to initiate the polymerization of hemin into β-hematin.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Washing: Centrifuge the plate and wash the pellet with DMSO to remove unreacted hemin.
-
Solubilization and Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation compared to the untreated control.
Antiviral Efficacy: Plaque Reduction Assay
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus in a cell monolayer.
Protocol:
-
Cell Monolayer: Seed susceptible cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet). Plaques will appear as clear zones against a stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Mechanistic Insights and Future Directions
The distinct biological activities of 4-aminoquinoline and 4-hydroxyquinoline scaffolds stem from their fundamental structural differences. The basicity of the 4-amino group and its appended side chain in 4-aminoquinolines is crucial for their accumulation in acidic organelles, a key aspect of their antimalarial and anticancer (via autophagy inhibition) mechanisms.
In contrast, the 4-hydroxyquinoline scaffold, with its tautomeric 4-quinolone form, offers a different set of hydrogen bonding capabilities and electronic properties, enabling it to interact with a wider range of protein targets, such as kinases and other enzymes involved in cell signaling.
Future drug discovery efforts should continue to explore the vast chemical space around these two privileged scaffolds. For 4-aminoquinolines, the focus will likely remain on developing derivatives that can overcome drug resistance in malaria and on optimizing their autophagy-inhibiting properties for cancer therapy. For 4-hydroxyquinolines, the challenge lies in further elucidating their mechanisms of action and designing next-generation inhibitors with enhanced potency and selectivity for specific cancer targets.
Conclusion
The 4-aminoquinoline and 4-hydroxyquinoline scaffolds, while sharing a common quinoline core, represent two distinct and powerful avenues for therapeutic innovation. The 4-aminoquinolines have a rich history and an established role in combating malaria, with growing potential in oncology. The 4-hydroxyquinolines have emerged as a versatile platform for the development of targeted anticancer agents. This guide has provided a comparative overview of their efficacy, supported by experimental data and detailed protocols, to aid researchers in the rational design and development of novel therapeutics based on these remarkable chemical frameworks.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 6-nitroquinazoline derivatives
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Nitroquinazoline Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. Among these, the introduction of a nitro group at the 6-position has emerged as a particularly fruitful strategy for enhancing potency, especially in the realms of oncology and immunology. This guide provides an in-depth comparison of 6-nitroquinazoline derivatives, elucidating the critical interplay between their chemical structure and biological function, supported by experimental data and detailed protocols.
The Strategic Importance of the 6-Nitro Group
The electron-withdrawing nature of the nitro group at the 6-position of the quinazoline ring significantly influences the molecule's electronic properties. This modification can enhance binding affinities to target proteins, modulate metabolic stability, and ultimately amplify the desired biological effect. Our exploration will focus primarily on the anticancer and immunomodulatory activities, where the 6-nitroquinazoline core has shown exceptional promise.
Anticancer Activity: Targeting the EGFR Signaling Cascade
A significant body of research on 6-nitroquinazoline derivatives has centered on their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2] Overexpression and mutations of EGFR can lead to uncontrolled cell proliferation and survival.[3] 6-Nitroquinazolines have been designed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain.[4]
Comparative Analysis of 4-Anilino-6-nitroquinazolines
The 4-anilino substitution is a classic feature of many EGFR inhibitors. The following table summarizes the structure-activity relationship of various 4-anilino-6-nitroquinazoline derivatives, highlighting the impact of substitutions on the anilino ring on their EGFR inhibitory and antiproliferative activities.
| Compound ID | 4-Anilino Substitution | EGFR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoroanilino | 2-37 | A549 | 0.015-0.03 | [5] |
| Compound 1 | 4-((4-chlorobenzylidene)amino)phenyl | 0.25 | HCT-116 | 1.83 | [1] |
| Compound 2 | 4-((4-bromobenzylidene)amino)phenyl | 0.23 | HCT-116 | 1.75 | [1] |
| Compound 3 | 4-((4-methylbenzylidene)amino)phenyl | 0.31 | HCT-116 | 2.01 | [1] |
| Compound 4 | 4-((4-methoxybenzylidene)amino)phenyl | 0.35 | HCT-116 | 2.15 | [1] |
| Compound 5 | 4-((4-(dimethylamino)benzylidene)amino)phenyl | 0.42 | HCT-116 | 2.33 | [1] |
Expert Interpretation: The data reveals that substitutions on the 4-anilino moiety significantly impact both EGFR inhibition and cellular antiproliferative activity. The presence of bulky, hydrophobic groups with specific electronic properties on the benzylidene ring of the anilino substituent, such as chloro and bromo groups (Compounds 1 and 2), leads to highly potent EGFR inhibition. This suggests that the anilino pocket of the EGFR binding site can accommodate these functionalities, likely through hydrophobic and electronic interactions, leading to enhanced binding affinity. The slightly reduced potency with electron-donating groups like methyl and methoxy (Compounds 3 and 4) indicates that electron-withdrawing or neutral substituents are preferred in this position.
The EGFR Signaling Pathway and Inhibition
The binding of a 6-nitroquinazoline TKI to the ATP-binding site of EGFR prevents its autophosphorylation, thereby blocking the downstream signaling cascades that drive cancer cell proliferation and survival. The two major downstream pathways affected are the RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival and apoptosis resistance.[6][7]
Immunomodulatory Effects: Dual Inhibition of TNF-α and T-Cell Proliferation
Beyond their anticancer properties, 6-nitroquinazolines have demonstrated significant immunomodulatory effects. Specifically, certain derivatives have been identified as dual inhibitors of tumor necrosis factor-alpha (TNF-α) production and T-cell proliferation, both of which are key processes in inflammatory and autoimmune diseases.
Comparative Analysis of 4-Phenyl-6-nitroquinazolines
A study by Tobe et al. explored the SAR of 6-nitroquinazolines with variations at the 4- and 7-positions for their inhibitory effects on TNF-α production and T-cell proliferation.
| Compound ID | 4-Substituent | 7-Substituent | TNF-α Production IC₅₀ (µM) | T-Cell Proliferation IC₅₀ (µM) | Reference |
| Compound 6 | 4-Fluorophenyl | Piperazino | 0.048 | 0.052 | |
| Compound 7 | 3,4-Difluorophenyl | Piperazino | 0.031 | 0.045 | |
| Compound 8 | Phenyl | Piperazino | 0.11 | 0.13 | |
| Compound 9 | 4-Fluorophenyl | N-Methylpiperazino | 1.2 | >10 | |
| Compound 10 | 4-Fluorophenyl | Homopiperazino | 0.25 | 0.41 |
Expert Interpretation: This dataset underscores the critical importance of the substituent at the 7-position. The unsubstituted piperazine ring (Compounds 6, 7, and 8) is essential for potent dual activity. Methylation of the distal nitrogen of the piperazine ring (Compound 9) dramatically reduces activity, suggesting that a free secondary amine is crucial for interaction with the biological target. The size of the heterocyclic ring at position 7 also plays a role, as the larger homopiperazine ring (Compound 10) leads to a decrease in potency compared to the piperazine ring. At the 4-position, the presence of fluorine atoms on the phenyl ring (Compounds 6 and 7) enhances the inhibitory activity compared to the unsubstituted phenyl ring (Compound 8), likely due to favorable electronic interactions.
Antimicrobial and Antiviral Potential
While the primary focus has been on anticancer and immunomodulatory activities, the quinazoline scaffold is also known for its broad-spectrum antimicrobial and antiviral properties.[8][9] Some studies have reported the antifungal and antiviral activities of nitro-substituted quinazolines. For instance, certain quinazolinone derivatives with a nitro group have shown notable antifungal activity.[10] Additionally, some 4-anilino-6-aminoquinazoline derivatives, which are synthesized from 6-nitro precursors, have demonstrated potent anti-MERS-CoV activity.[11] This suggests that the 6-nitroquinazoline scaffold could serve as a promising starting point for the development of novel anti-infective agents. Further focused SAR studies are warranted to fully explore this potential.
Experimental Protocols
To ensure the integrity and reproducibility of the presented data, this section provides detailed methodologies for the synthesis of a representative 6-nitroquinazoline derivative and for a key biological assay.
Synthesis of 4-(3-Chloro-4-fluoroanilino)-6-nitroquinazoline
This protocol describes a common synthetic route to a key intermediate for many of the discussed EGFR inhibitors.
Step-by-Step Procedure:
-
Step 1: Formation of the Formimidamide Intermediate: A mixture of 2-amino-5-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal in toluene is heated at reflux for 5 hours. After cooling, the precipitated product, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, is collected by filtration, washed with toluene, and dried.[11]
-
Step 2: Cyclization to the Quinazoline Core: The intermediate from Step 1 is suspended in acetic acid, and 3-chloro-4-fluoroaniline is added. The mixture is heated at 120 °C for 7 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline.[11][12] The crude product can be further purified by crystallization or column chromatography.
EGFR Tyrosine Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the EGFR enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate. Allow to incubate at room temperature for a defined period (e.g., 10-20 minutes).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. For example, in an ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, and then another reagent converts the ADP generated into ATP, which is quantified via a luciferase-based reaction.[10]
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The inclusion of a nitro group at the 6-position of the quinazoline scaffold is a powerful strategy for developing potent inhibitors of key biological targets. The SAR studies highlighted in this guide demonstrate that fine-tuning the substitutions at the 4- and 7-positions of the 6-nitroquinazoline core can lead to highly active compounds with distinct biological profiles, ranging from anticancer to immunomodulatory and potentially anti-infective agents.
Future research should focus on a more systematic exploration of the SAR of 6-nitroquinazolines against a broader range of biological targets. The development of derivatives with improved pharmacokinetic properties and reduced off-target effects will be crucial for their clinical translation. The detailed experimental protocols provided herein offer a solid foundation for researchers to design and evaluate the next generation of 6-nitroquinazoline-based therapeutics.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
A Comprehensive Guide to Benchmarking the Antimicrobial Potency of 5-Nitro-4-hydroxyquinazoline Against Leading Antibiotics
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Within this landscape, quinazoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal effects.[1] This guide focuses on a specific, yet under-explored, member of this family: 5-Nitro-4-hydroxyquinazoline .
The introduction of a nitro group (NO₂) and a hydroxyl group (-OH) to the quinazoline scaffold suggests the potential for unique mechanisms of action and a distinct antimicrobial profile. The nitro group, a well-known pharmacophore in several antimicrobial drugs, may contribute to activity through bioreduction to reactive nitrogen species, which can induce cellular damage in microorganisms. The hydroxyl group at the 4-position can influence the molecule's electronic properties and potential for hydrogen bonding, which may be crucial for target interaction.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a rigorous experimental framework for benchmarking the antimicrobial potency of this compound against a panel of well-established antibiotics. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols based on international standards, and present a framework for the analysis and interpretation of the resulting data. While direct experimental data for this compound is not yet widely available, this guide will utilize illustrative data to demonstrate how its performance can be effectively compared to that of leading antibiotics.
Selection of Comparator Antibiotics: A Rationale
To establish a robust benchmark, it is imperative to select comparator antibiotics that represent different classes, mechanisms of action, and spectra of activity. For this guide, we have chosen three widely recognized and clinically relevant antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4] Its potent activity against a wide range of Gram-negative and some Gram-positive bacteria makes it an excellent benchmark for broad-spectrum efficacy.
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][5][6][7] Its activity is primarily directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a crucial comparator for activity against this important class of pathogens.
-
Gentamicin: An aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[8][9][10][11] It exhibits concentration-dependent bactericidal activity, primarily against Gram-negative bacteria.
A fourth comparator, Fluconazole , a triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, will be used for benchmarking antifungal activity.
Experimental Design: A Multi-faceted Approach to Potency Assessment
The comprehensive evaluation of a novel antimicrobial agent requires a multi-pronged approach. The following experimental workflow is designed to provide a thorough assessment of the antimicrobial profile of this compound.
Caption: A streamlined workflow for the comprehensive antimicrobial susceptibility testing of this compound.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[12][13][14]
Preparation of Test Compound and Media
1.1. Solubilization of this compound:
-
Accurately weigh the synthesized and purified this compound.
-
Dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Further dilute with sterile distilled water or appropriate broth to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO should not exceed 1% in the test wells, as higher concentrations can inhibit microbial growth.
1.2. Media Preparation:
-
For Bacteria: Prepare Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[15][16][17][18] Sterilize by autoclaving at 121°C for 15 minutes.
-
For Fungi: Prepare RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), and without sodium bicarbonate.[2][3][5][9] Sterilize by filtration through a 0.22 µm membrane filter.
Selection and Preparation of Microbial Strains
For a comprehensive assessment, a panel of clinically relevant and standardized microbial strains should be used. The following ATCC (American Type Culture Collection) strains are recommended as they are widely used for quality control in antimicrobial susceptibility testing:
-
Gram-positive Bacteria:
-
Gram-negative Bacteria:
-
Yeast:
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][33][34][35]
Caption: Schematic of a 96-well plate setup for the broth microdilution assay.
Step-by-step Protocol:
-
Dispense 50 µL of sterile CAMHB (for bacteria) or RPMI 1640 (for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. This will result in a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of the diluted inoculum to wells 1 through 11.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-step Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot-inoculate the aliquots onto a fresh, drug-free agar plate (MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[36][37][38][39][40]
Step-by-step Protocol:
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place paper disks impregnated with a standard concentration of the test compound and the comparator antibiotics onto the agar surface. Ensure the disks are at least 24 mm apart.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Presentation and Interpretation
The collected data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Illustrative Antibacterial Activity of this compound and Comparator Antibiotics
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | This compound | 8 | 16 | 18 |
| Ciprofloxacin | 0.5 | 1 | 25 | |
| Vancomycin | 1 | 2 | 17 | |
| Gentamicin | 0.5 | 1 | 22 | |
| E. coli ATCC 25922 | This compound | 16 | 32 | 15 |
| Ciprofloxacin | 0.03 | 0.06 | 35 | |
| Vancomycin | >128 | >128 | 6 | |
| Gentamicin | 1 | 2 | 20 | |
| P. aeruginosa ATCC 27853 | This compound | 32 | 64 | 12 |
| Ciprofloxacin | 0.25 | 0.5 | 28 | |
| Vancomycin | >128 | >128 | 6 | |
| Gentamicin | 2 | 4 | 18 |
Table 2: Illustrative Antifungal Activity of this compound and Fluconazole
| Microorganism | Compound | MIC (µg/mL) | MFC (µg/mL) |
| C. albicans ATCC 90028 | This compound | 16 | 32 |
| Fluconazole | 0.5 | 2 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results for this compound.
Discussion and Future Directions
The proposed experimental framework provides a robust methodology for the initial in vitro characterization of the antimicrobial potential of this compound. The interpretation of the (hypothetical) data would involve a direct comparison of the MIC, MBC/MFC, and zone of inhibition values with those of the established antibiotics.
For instance, if this compound demonstrates potent activity against S. aureus (low MIC and MBC), it could be a candidate for further investigation against drug-resistant Gram-positive pathogens. Conversely, if it shows a broad spectrum of activity, including against P. aeruginosa, it would be of significant interest.
The presence of the nitro group suggests that its mechanism of action might involve the generation of reactive nitrogen species, a pathway exploited by other nitro-aromatic antimicrobials. Future studies should aim to elucidate this mechanism, perhaps through enzymatic assays to identify nitroreductases in susceptible organisms. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could identify modifications that enhance potency and broaden the spectrum of activity.
Conclusion
While the definitive antimicrobial profile of this compound awaits empirical validation, this guide provides a scientifically rigorous and comprehensive framework for its evaluation. By adhering to standardized protocols and employing a well-rationalized selection of comparator drugs and microbial strains, researchers can generate high-quality, reproducible data. This will be instrumental in determining if this compound holds promise as a lead compound in the critical endeavor of discovering and developing new antimicrobial agents to combat the growing threat of drug-resistant infections.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 4. Comparative genome and transcriptome analysis reveals distinctive surface characteristics and unique physiological potentials of Pseudomonas aeruginosa ATCC 27853 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 6. microbiologics.com [microbiologics.com]
- 7. rphsonline.com [rphsonline.com]
- 8. youtube.com [youtube.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. testinglab.com [testinglab.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Staphylococcus aureus ATCC 29213: Significance and symbolism [wisdomlib.org]
- 20. atcc.org [atcc.org]
- 21. Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. E. coli ATCC 25922: Significance and symbolism [wisdomlib.org]
- 24. Phenotypic and Genotypic Characterization of Escherichia coli Isolated from Untreated Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbiologics.com [microbiologics.com]
- 26. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. journals.asm.org [journals.asm.org]
- 29. Candida albicans. Culture Collections [culturecollections.org.uk]
- 30. mdpi.com [mdpi.com]
- 31. Candida albicans | ATCC-90028 | LGC Standards [lgcstandards.com]
- 32. microbiologics.com [microbiologics.com]
- 33. standards.globalspec.com [standards.globalspec.com]
- 34. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 35. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 36. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 37. asm.org [asm.org]
- 38. hardydiagnostics.com [hardydiagnostics.com]
- 39. m.youtube.com [m.youtube.com]
- 40. hardydiagnostics.com [hardydiagnostics.com]
In Vivo Antitumor Efficacy of Novel 4-Hydroxyquinazoline Derivatives: A Comparative Guide
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapies. This guide provides a comparative analysis of the in vivo antitumor effects of novel 4-hydroxyquinazoline derivatives, juxtaposing their performance against established anticancer agents. We delve into the causality behind experimental designs, present supporting data from preclinical studies, and offer detailed protocols for key in vivo validation experiments. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate the progression of promising new chemical entities from the bench to the clinic.
The Rise of 4-Hydroxyquinazolines in Oncology
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[1] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the epidermal growth factor receptor (EGFR). However, the emergence of drug resistance has necessitated the development of next-generation inhibitors with improved efficacy and alternative mechanisms of action.[2] Novel 4-hydroxyquinazoline derivatives are at the forefront of this endeavor, designed to overcome resistance, target different signaling pathways, and offer improved safety profiles. This guide will explore the in vivo validation of some of these promising new agents.
Comparative In Vivo Efficacy: Novel Derivatives vs. Standard-of-Care
A critical step in the preclinical development of any new anticancer agent is the demonstration of its in vivo efficacy in relevant animal models.[3] Below, we compare the antitumor effects of several recently developed 4-hydroxyquinazoline derivatives against standard-of-care chemotherapeutics in subcutaneous xenograft models.
| Compound | Target/Mechanism | Cancer Model | Dosage Regimen | Tumor Growth Inhibition (TGI) | Observed Toxicity | Comparator Drug | Comparator TGI | Source |
| Compound B1 | PARP Inhibitor | PARPi-resistant HCT-15 (Colorectal) Xenograft | 25 mg/kg | Significant tumor growth suppression | No significant toxicity observed in acute toxicity studies; no significant changes in major organs.[4] | Olaparib | In vitro data suggests B1 is potent in resistant cells.[4] | [4][5] |
| Compound 18 | Induces Apoptosis and G2/M Cell Cycle Arrest | MGC-803 (Gastric) Xenograft | Not specified | Significantly decreased average tumor volume and weight | No death or obvious pathological damage; no effect on body weight.[6] | 5-Fluorouracil (5-FU) | Compound 18 was reported to be "better than 5-Fu".[6] | [6] |
| Compound 7c | PI3K/Akt/mTOR Pathway Inhibitor | Colorectal Tumor Xenograft | Not specified | Demonstrated inhibition of tumor growth.[7] | Not specified | Not specified | Not specified | [7] |
| Compound 7 | EGFR Inhibitor | MDA-MB-231 (Breast) Xenograft | Not specified | Inhibited in vivo tumor development.[8] | Fewer side effects reported.[8] | Gefitinib | In vitro data shows higher antiproliferative activity for Compound 7.[8] | [8] |
Mechanistic Insights: Targeting Key Oncogenic Pathways
The antitumor activity of these novel 4-hydroxyquinazoline derivatives stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PARP Inhibition and Synthetic Lethality
Compound B1 exemplifies a strategy to overcome resistance to PARP inhibitors. Its mechanism involves the stimulation of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, leading to apoptosis.[4] This approach is particularly promising for tumors with deficiencies in DNA repair mechanisms.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[9] Compound 7c, a dimorpholinoquinazoline derivative, has been shown to inhibit the phosphorylation of Akt, mTOR, and S6K, key components of this pathway, leading to the suppression of tumor growth.[7][10]
Experimental Protocols for In Vivo Validation
The successful in vivo validation of novel anticancer compounds relies on robust and well-controlled experimental protocols. Here, we provide detailed methodologies for key in vivo experiments.
In Vivo Experimental Workflow
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol outlines the steps for establishing a subcutaneous tumor xenograft model in immunodeficient mice, a widely used method for evaluating the efficacy of anticancer agents.[3]
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Shave the injection site (typically the right flank) and sterilize with an alcohol wipe.
-
Subcutaneous Injection: Gently lift the skin at the injection site and insert the needle of the syringe containing the cell suspension into the subcutaneous space. Slowly inject the cell suspension, creating a small bleb under the skin. Withdraw the needle slowly to prevent leakage.
-
Monitoring: Return the mouse to a clean cage and monitor for recovery from anesthesia. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
Protocol 2: In Vivo Efficacy and Toxicity Study
This protocol describes the procedure for evaluating the antitumor efficacy and assessing the toxicity of a novel compound once tumors are established.
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically n=5-10 mice per group).
-
Treatment Administration: Administer the novel 4-hydroxyquinazoline derivative and the comparator drug via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The vehicle used to dissolve the compounds should be administered to the control group.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or appearance.[11]
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if the animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).[11]
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Major organs can be collected for histopathological analysis to assess for any drug-related toxicity.[3]
-
Conclusion and Future Directions
The novel 4-hydroxyquinazoline derivatives presented in this guide demonstrate significant promise as next-generation anticancer agents. Their ability to overcome resistance mechanisms and target diverse oncogenic pathways highlights the versatility of the quinazoline scaffold. The in vivo data, while preliminary in some cases, provides a strong rationale for their continued development.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling to optimize dosing schedules and further elucidate their mechanisms of action. Head-to-head in vivo comparisons with a broader range of standard-of-care drugs in various cancer models will be crucial for defining their therapeutic potential. Ultimately, the successful translation of these promising compounds into the clinic will depend on a thorough and rigorous preclinical validation process.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to the Cytotoxicity of Quinazoline Analogs: Targeting Cancer Cells While Sparing Normal Tissues
Introduction: The Quinazoline Scaffold - A Privileged Structure in Oncology
The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its structural versatility allows for substitutions that can be finely tuned to interact with specific molecular targets within cancer cells, leading to potent anti-proliferative effects.[3][4] A critical challenge in cancer chemotherapy is the lack of selectivity of many drugs, which results in significant toxicity to healthy tissues.[2] Therefore, the development of compounds that exhibit selective cytotoxicity against cancer cells while minimizing harm to normal cells is a paramount goal in drug discovery.[2][5]
This guide provides a comparative analysis of the cytotoxic effects of various quinazoline analogs on cancer cells versus normal fibroblasts, supported by experimental data. We will delve into the underlying mechanisms that confer this selectivity, detail the experimental protocols for assessing cytotoxicity, and present a clear, data-driven comparison to inform researchers and drug development professionals.
The Principle of Selective Cytotoxicity: Exploiting Cancer's Addictions
The differential effect of many quinazoline analogs hinges on the concept of "oncogene addiction." Many cancers are driven by the hyperactivity of specific signaling pathways, often due to mutations in key proteins like the Epidermal Growth Factor Receptor (EGFR).[6][7] Cancer cells become highly dependent on these aberrant signals for their proliferation and survival.[6][8] Quinazoline-based tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are designed to specifically block the ATP-binding site of these hyperactive kinases, effectively shutting down the downstream signaling cascade that drives tumor growth.[3][9] Normal cells, which do not harbor these activating mutations and are not reliant on this hyperactive signaling, are consequently less affected by the inhibition of these pathways.[8]
This targeted approach leads to a wider therapeutic window, where the concentration of the drug required to kill cancer cells is significantly higher than the concentration that harms normal cells. This selectivity is often quantified by the Selectivity Index (SI) , calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line.[10][11] A higher SI value indicates greater selectivity for cancer cells, with a value greater than 3 often considered highly selective.[10]
Comparative Cytotoxicity Data of Novel Quinazoline Analogs
Recent research has focused on synthesizing novel quinazoline derivatives with improved potency and selectivity. The following table summarizes the in vitro cytotoxicity data for several promising analogs, comparing their effects on various cancer cell lines and normal cell lines.
| Compound ID | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 | GES-1 (Gastric Epithelial) | 26.75 | ~32 | [1] |
| Compound 8a | MCF-7 (Breast Cancer) | 15.85 | MRC-5 (Fetal Lung Fibroblast) | 84.20 | ~5.3 | [12][13] |
| Compound 8a | SW480 (Colon Cancer) | 17.85 | MRC-5 (Fetal Lung Fibroblast) | 84.20 | ~4.7 | [12] |
| Compound 4d | MCF-7 (Breast Cancer) | 2.5 | HUVEC (Endothelial) | >100 (Not specified) | >40 | [14] |
| Compound 4f | MCF-7 (Breast Cancer) | 5 | HUVEC (Endothelial) | >100 (Not specified) | >20 | [14] |
| Compound 17 | MCF-7 (Breast Cancer) | Not specified | MCF-10A (Non-tumorigenic Breast) | >2-fold less sensitive | Not calculated | [5] |
| Quinazolinone-Chalcone Hybrids | A431 (Epidermoid Carcinoma) | 1-2 | Normal Human Skin Fibroblasts | No or little cytotoxicity | High (Not quantified) | [15] |
Table 1: Comparative in vitro cytotoxicity of selected quinazoline analogs.
As evidenced by the data, several novel quinazoline derivatives exhibit significant selective cytotoxicity. For instance, Compound 18 demonstrates a remarkable 32-fold selectivity for gastric cancer cells over normal gastric epithelial cells.[1] Similarly, Compound 8a shows a 5.3-fold and 4.7-fold selectivity for breast and colon cancer cells, respectively, compared to normal lung fibroblasts.[12][13] The quinazoline-sulfonamide hybrids 4d and 4f also display a high degree of selectivity for breast cancer cells over normal endothelial cells.[14] This highlights the potential of these compounds as promising candidates for further preclinical and clinical development.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of quinazoline derivatives is not limited to EGFR inhibition. These compounds can induce cancer cell death through a variety of mechanisms, often in a synergistic manner.[2][16]
Kinase Inhibition: Targeting the Drivers of Malignancy
As previously mentioned, the primary mechanism for many quinazoline analogs is the inhibition of tyrosine kinases, particularly those in the EGFR family (e.g., EGFR/HER1, HER2).[3][6] By competing with ATP for the binding site on the intracellular kinase domain, these small molecules prevent autophosphorylation and the activation of downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7][9]
Caption: EGFR signaling pathway and its inhibition by quinazoline analogs.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[17] Quinazoline derivatives have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[17][18]
-
Intrinsic Pathway: Many quinazoline analogs modulate the balance of the Bcl-2 family of proteins. They can downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins such as Bax.[1][14] This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[17][18]
-
Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway, for example, through the Fas/Death receptor, leading to the activation of caspase-8, which then converges on the activation of caspase-3.[17]
Caption: Induction of apoptosis by quinazoline analogs.
Cell Cycle Arrest
By disrupting critical signaling pathways, quinazoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[1] Studies have shown that these compounds can induce cell cycle arrest at various phases, most commonly the G2/M or G1 phase, providing time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.[1][14]
Experimental Protocols: Quantifying Cytotoxicity
The in vitro cytotoxicity of quinazoline analogs is most commonly assessed using colorimetric assays that measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[19][20] The MTT assay is a widely used, reliable, and sensitive method for this purpose.[19]
MTT Cytotoxicity Assay Protocol
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[19] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer and normal fibroblast cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinazoline analogs dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline analogs in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.[21][22]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%[23]
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Quinazoline analogs represent a highly promising class of anticancer agents, with a demonstrated ability to selectively target cancer cells while sparing normal tissues. This selectivity, driven by the exploitation of oncogene addiction and the induction of multiple cell death pathways, is a key attribute for developing safer and more effective cancer therapies. The data presented in this guide underscores the potential of novel quinazoline derivatives to overcome the limitations of conventional chemotherapy.
Future research should continue to focus on the rational design of new analogs with even greater selectivity and potency. Investigating their efficacy in more complex in vitro models, such as 3D spheroids and organoids, as well as in vivo animal models, will be crucial for translating these promising laboratory findings into clinical applications. Furthermore, exploring combination therapies, where quinazoline derivatives are used alongside other anticancer agents, may offer synergistic effects and help to overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. wjpmr.com [wjpmr.com]
A Comparative Guide to the Mechanisms of Action: 8-Hydroxyquinoline vs. 4-Hydroxyquinazoline Scaffolds
Introduction
In the landscape of medicinal chemistry, the quinoline and quinazoline scaffolds represent privileged structures, forming the core of numerous therapeutic agents. Among their many derivatives, 8-hydroxyquinoline (8-HQ) and 4-hydroxyquinazoline have emerged as particularly versatile templates for drug design. While structurally related, these two scaffolds exhibit fundamentally different mechanisms of action, leading them down distinct therapeutic paths. 8-Hydroxyquinoline's bioactivity is intrinsically linked to its potent metal-chelating properties, influencing processes from microbial growth to neurodegeneration.[1][2] In contrast, the 4-hydroxyquinazoline framework serves as a cornerstone for highly specific enzyme inhibitors, most notably targeting kinases and DNA repair enzymes involved in oncology.[3][4]
This guide provides a comprehensive evaluation of the mechanistic dichotomy between these two compound classes. We will dissect their primary molecular interactions, explore the downstream cellular consequences, and present the experimental methodologies required to elucidate and validate their distinct modes of action. This content is designed for researchers, scientists, and drug development professionals seeking to understand the causal relationships between chemical structure and biological function for these important scaffolds.
Part 1: The Dominance of Metal Chelation in 8-Hydroxyquinoline's Bioactivity
The defining characteristic of the 8-hydroxyquinoline scaffold is the strategic placement of a hydroxyl group at the C-8 position, adjacent to the ring nitrogen. This arrangement creates a powerful bidentate chelating site, enabling the formation of stable complexes with a wide range of divalent and trivalent metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[5][6] This potent metal-binding ability is not a mere chemical curiosity; it is the primary driver of 8-HQ's diverse pharmacological effects.[1][2]
Core Mechanism: Disruption of Metal Homeostasis
The mechanism of 8-HQ can be broadly understood as the targeted disruption of cellular metal homeostasis. This occurs via two principal routes:
-
Metal Sequestration: 8-HQ can deplete essential metal ions from the cellular environment or from the active sites of metalloenzymes.[7] Many critical enzymes require metal cofactors for their catalytic activity; by sequestering these ions, 8-HQ effectively inhibits these enzymes, leading to the disruption of vital cellular processes like DNA synthesis and respiration. This is a key mechanism behind its antimicrobial and antifungal properties.[6]
-
Metal Ionophore Activity: Paradoxically, 8-HQ can also act as an ionophore, forming lipophilic complexes with metal ions that facilitate their transport across cellular membranes.[7][8] The 8-HQ-copper complex, for instance, can shuttle copper into cancer cells. The subsequent intracellular increase in "free" copper catalyzes the generation of cytotoxic reactive oxygen species (ROS) through Fenton-like reactions, ultimately inducing DNA damage and apoptotic cell death.[7][9]
This dual-action capability—both depriving cells of essential metals and introducing toxic levels of others—makes 8-HQ a potent, albeit often non-specific, bioactive agent.
Caption: Mechanism of 8-Hydroxyquinoline via metal chelation and ionophore activity.
Part 2: 4-Hydroxyquinazoline as a Scaffold for Targeted Enzyme Inhibition
In contrast to the broad, metal-centric activity of 8-HQ, the 4-hydroxyquinazoline scaffold (which exists in tautomeric equilibrium with quinazolin-4(3H)-one) serves as a highly adaptable framework for designing specific enzyme inhibitors. Its biological activity is not primarily dependent on metal chelation but rather on the precise three-dimensional arrangement of substituents that allow it to fit into the binding pockets of protein targets.
Core Mechanisms: Kinase and PARP Inhibition
Derivatives of 4-hydroxyquinazoline have been successfully developed as potent inhibitors of two major classes of enzymes critical in cancer therapy:
-
Tyrosine Kinase Inhibitors (TKIs): The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] By adding specific side chains, derivatives can be designed to bind to the ATP-binding pocket of oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR). This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways (e.g., MAPK/ERK, PI3K/Akt) that drive tumor cell proliferation and survival.[4][10]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: More recently, the 4-hydroxyquinazoline structure has been utilized to develop inhibitors of PARP1, a key enzyme in the repair of single-strand DNA breaks.[3][11][12] In cancer cells with pre-existing defects in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[3]
The specificity of these actions is dictated by the substituents on the quinazoline ring, which form key hydrogen bonds and hydrophobic interactions within the target enzyme's active site.
Caption: Mechanism of a 4-Hydroxyquinazoline derivative as a Tyrosine Kinase Inhibitor.
Part 3: Comparative Analysis
The fundamental differences in the mechanisms of action between 8-HQ and 4-hydroxyquinazoline derivatives are summarized below.
| Feature | 8-Hydroxyquinoline | 4-Hydroxyquinazoline Derivatives |
| Primary Mechanism | Metal Ion Chelation & Ionophore Activity[1][7] | Targeted Enzyme Inhibition[3][4] |
| Primary Molecular Target | Divalent/Trivalent Metal Cations (Cu²⁺, Fe³⁺, Zn²⁺)[5] | Active sites of specific proteins (e.g., Kinases, PARP)[10][13] |
| Mode of Action | Broad, depends on metal availability and cellular context | Specific, determined by structural complementarity to target |
| Key Downstream Effects | ROS generation, metalloenzyme inhibition, apoptosis[7][9] | Inhibition of signaling pathways, disruption of DNA repair[3][4] |
| Typical Therapeutic Area | Antimicrobial, Antifungal, Neuroprotection, Anticancer[1][14] | Primarily Oncology[10][11] |
| Selectivity Driver | Differential metal requirements between host and pathogen/cancer cells | Precise structural interactions with the target enzyme |
Part 4: Experimental Workflows for Mechanistic Evaluation
To empirically determine and validate the mechanism of action for a novel compound based on one of these scaffolds, a tiered approach employing a series of specific assays is required. The choice of assays should be guided by the hypothesized mechanism.
Caption: Decision-tree workflow for experimental evaluation of compound mechanism.
Detailed Experimental Protocols
1. Protocol for Intracellular ROS Detection (Validating 8-HQ Ionophore Action)
-
Principle: This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that becomes highly fluorescent upon oxidation by ROS. An increase in fluorescence indicates elevated intracellular ROS levels.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the 8-HQ derivative, with and without the addition of 10 µM Copper (II) Chloride. Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO). Incubate for 4-6 hours.
-
Dye Loading: Remove the treatment media and wash cells with phosphate-buffered saline (PBS). Add 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash cells again with PBS to remove excess dye. Add fresh PBS or media. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Causality & Validation: An 8-HQ derivative acting as a copper ionophore will show a significant, dose-dependent increase in fluorescence, which should be potentiated by the addition of exogenous copper.[7] This validates that the compound's cytotoxicity is linked to ROS generation.
2. Protocol for In Vitro Kinase Inhibition Assay (Validating 4-HQz Action)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[15] A decrease in ADP production corresponds to kinase inhibition.
-
Methodology:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction including the recombinant target kinase (e.g., EGFR), its specific substrate peptide, and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add the 4-hydroxyquinazoline derivative at various concentrations to the reaction wells. Include a positive control inhibitor (e.g., Erlotinib for EGFR) and a no-inhibitor control.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent, which converts the ADP generated into ATP, and then uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence signal on a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Causality & Validation: A potent inhibitor will result in a low luminescence signal, as little ADP was produced.[15] Plotting the signal against inhibitor concentration allows for the calculation of an IC₅₀ value, quantifying the compound's inhibitory potency against the specific kinase target. This directly links the compound's structure to the inhibition of a specific enzyme.
Conclusion
The 8-hydroxyquinoline and 4-hydroxyquinazoline scaffolds, while appearing chemically similar, are archetypes of two distinct philosophies in drug action. 8-HQ leverages a fundamental chemical property—metal chelation—to induce broad, potent biological effects by disrupting a universal requirement for life: metal homeostasis.[2][7] This makes it a powerful tool but can also be a source of non-specific toxicity. Conversely, the 4-hydroxyquinazoline scaffold acts as a tailored key, where its activity and specificity are meticulously engineered through chemical modification to fit the lock of a single protein target.[4][12] Understanding this fundamental mechanistic divergence is paramount for drug development professionals, as it dictates the therapeutic potential, selectivity profile, and the entire experimental strategy required to move a compound from a laboratory curiosity to a clinical candidate.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autechindustry.com [autechindustry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 10. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cenmed.com [cenmed.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Validating Antifolate Activity in Aminoquinazolines: A Framework of Essential Control Experiments
For researchers, scientists, and drug development professionals venturing into the promising domain of aminoquinazoline-based antifolates, the path from a novel compound to a validated lead is paved with rigorous experimental design. The inherent biological complexity of the folate pathway and the pleiotropic nature of the aminoquinazoline scaffold demand a robust framework of control experiments to unambiguously assign antifolate activity.[1][2][3] This guide provides an in-depth, experience-driven comparison of essential control experiments, moving beyond mere protocols to explain the scientific rationale that underpins a self-validating assessment of antifolate efficacy.
The central dogma of rigorous drug discovery is the inclusion of meticulously planned control groups.[4][5] Without them, it is nearly impossible to ascertain whether an observed biological effect is a direct consequence of the intended mechanism of action or an artifact of the experimental system.[4] This is particularly critical for aminoquinazolines, a "privileged structure" in medicinal chemistry known to interact with a wide range of biological targets, including kinases.[1][6][7] Therefore, a multi-pronged approach using a suite of well-designed controls is not just best practice; it is fundamental to the integrity of your research.
The Folate Pathway: A Target-Rich Environment
Antifolates exert their therapeutic effect by disrupting the synthesis of essential building blocks of DNA and RNA, namely purines and thymidylate.[3][8] They achieve this by inhibiting key enzymes in the folate metabolic pathway. The most common targets are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[3][8] DHFR is responsible for regenerating tetrahydrofolate (THF), a crucial one-carbon donor, from dihydrofolate (DHF).[3][8] Inhibition of DHFR leads to a depletion of THF and a subsequent shutdown of both purine and thymidylate synthesis. TS, on the other hand, is directly involved in the synthesis of thymidylate.
To visually conceptualize this, consider the following pathway diagram:
Caption: Folate metabolic pathway and points of inhibition by antifolates.
A Triad of Controls: The Foundation of Unimpeachable Data
To confidently attribute the biological activity of a novel aminoquinazoline to antifolate action, a three-tiered control strategy is essential: Positive Controls , Negative Controls , and Mechanistic Controls .
Positive Controls: Setting the Benchmark
Positive controls are well-characterized compounds with a known mechanism of action and potency. They serve as a benchmark against which to compare your test compound and validate that the assay is performing as expected.
For antifolate research, the gold standards are Methotrexate (MTX) and Pemetrexed .[1][2][9][10]
-
Methotrexate (MTX): A potent, classical inhibitor of DHFR.[2][9][10]
-
Pemetrexed: A multi-targeted antifolate that inhibits DHFR, TS, and other enzymes in the folate pathway.[9]
By including these compounds in your assays, you can:
-
Confirm Assay Validity: If your positive controls do not show the expected potency (IC50 values), it is a red flag that there may be an issue with your assay setup.
-
Benchmark Potency: Comparing the IC50 of your aminoquinazoline to that of MTX or pemetrexed provides a clear indication of its relative potency.
| Positive Control | Primary Target(s) | Typical IC50 (DHFR Enzymatic Assay) | Typical IC50 (Cellular Proliferation Assay) |
| Methotrexate | DHFR | 0.12 ± 0.07 µM[10][11] | 9.5 x 10⁻² µM (Daoy cells)[10][12] |
| Pemetrexed | DHFR, TS, GARFT | >200 nM[9] | Varies by cell line |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The values presented here are for illustrative purposes.
Negative Controls: Ruling Out the Artifacts
Negative controls are crucial for identifying and eliminating false-positive results. They help to ensure that the observed activity is not due to non-specific effects or artifacts of the experimental system.
The most fundamental negative control is the vehicle control . This is the solvent in which your test compound is dissolved, typically dimethyl sulfoxide (DMSO).[5][13] The vehicle control is essential to ensure that the solvent itself is not causing any biological effects.
A more sophisticated negative control is a structurally similar but biologically inactive analog of your test compound. This is a molecule that shares the same core aminoquinazoline scaffold but lacks the key chemical features required for antifolate activity. The rationale is that if the parent compound is active and the inactive analog is not, it strongly suggests that the activity is due to a specific molecular interaction and not a general property of the chemical scaffold.
Designing an inactive analog requires some knowledge of the structure-activity relationship (SAR) of your compound series. For example, if a particular substituent is believed to be critical for binding to the active site of DHFR, the inactive analog could have this substituent removed or replaced with a group that is known to abolish activity.
Mechanistic Controls: Confirming the "How"
Once you have established that your aminoquinazoline has on-target activity, the next critical step is to confirm that it is indeed functioning as an antifolate in a cellular context. This is achieved through a series of mechanistic control experiments.
It is important to distinguish between a compound that is cytotoxic (kills cells) and one that is antiproliferative (inhibits cell growth).[14] Antifolates are typically antiproliferative at lower concentrations, as they induce cell cycle arrest by depriving cells of the necessary building blocks for DNA synthesis. A simple cell counting assay alongside a viability assay (like MTT or CellTiter-Glo) can help differentiate these effects. If a compound is a true antifolate, you would expect to see a decrease in cell number over time (antiproliferative effect) before significant cell death (cytotoxicity) is observed at higher concentrations.
This is a cornerstone experiment for validating antifolate activity. Folinic acid (leucovorin) is a reduced folate that can bypass the metabolic block imposed by DHFR inhibitors.[15][16][17][18] If the growth inhibitory effect of your aminoquinazoline is reversed by the addition of folinic acid, it provides strong evidence that the compound is acting through the folate pathway.
To further dissect the mechanism, you can perform rescue experiments with the downstream products of the folate pathway.
-
Thymidine Rescue: If your compound's activity is rescued by the addition of thymidine, it suggests that the primary mechanism of action is the inhibition of thymidylate synthesis.[4][19][20] This is a hallmark of both DHFR and TS inhibitors.
-
Hypoxanthine Rescue: Hypoxanthine is a purine precursor. If the activity is rescued by hypoxanthine, it points towards the inhibition of de novo purine synthesis, a known consequence of DHFR inhibition.[4][19]
A compound that inhibits DHFR would be expected to be rescued by a combination of thymidine and hypoxanthine.
The following diagram illustrates the logic of these rescue experiments:
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Prevention of thymidine and hypoxanthine rescue from MTA (LY231514) growth inhibition by dipyridamole in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thymidine rescues ATR kinase inhibitor-induced deoxyuridine contamination in genomic DNA, cell death, and interferon-α/β expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Nitro-4-hydroxyquinazoline
This document provides a detailed, safety-first protocol for the proper management and disposal of 5-Nitro-4-hydroxyquinazoline. As a nitroaromatic compound, this substance requires careful handling and adherence to specific waste procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: The guidance provided herein is based on established best practices for hazardous aromatic nitro compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 99768-67-9) may not be readily available[1][2]. Therefore, these procedures must be adapted in accordance with the SDS for the specific product in use and in strict compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance[3].
Hazard Assessment and Characterization
Understanding the inherent risks of this compound is fundamental to its safe disposal. The molecule's structure, featuring a quinazoline core and a nitro group, suggests several potential hazards. Structurally similar compounds, such as 4(3H)-quinazolinone and other aromatic nitro compounds, are classified as hazardous substances[1][4].
Potential hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation[4][6].
-
Target Organ Toxicity: May cause respiratory irritation[4].
-
Reactivity: Aromatic nitro compounds can be reactive and may form explosive mixtures, particularly in the presence of a base or when reacting with reducing agents[1]. Di-nitro and tri-nitro compounds are known to become shock-sensitive if they dry out[7].
Summary of Key Safety Data
| Parameter | Guideline | Supporting Evidence |
| Primary Hazard Class | Hazardous Chemical Waste | Based on analogs, it is classified as acutely toxic, a skin/eye irritant, and a potential respiratory irritant[4][5]. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles/face shield, lab coat. Respiratory protection (e.g., N95) if handling powder outside a fume hood. | Standard requirement for handling hazardous chemicals to minimize exposure[1][4][8]. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents. | Risk of vigorous or potentially explosive reactions[1][5][9]. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration Preferred) | The recommended method for hazardous chemical waste to ensure complete destruction and regulatory compliance[4][5]. |
On-Site Waste Management: A Step-by-Step Protocol
The primary and most critical method for disposing of this compound is through your institution's EHS-approved hazardous waste management program[4]. All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Waste Identification and Classification
Immediately upon generation, all waste containing this compound must be classified as "Hazardous Chemical Waste."[4] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper).
-
Spill cleanup materials.
Under EPA regulations, the hazardous waste determination must be performed in the lab when waste is first added to a container[3].
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Isolate from Incompatibles: This waste stream must be kept separate from other chemical wastes, especially strong oxidizing agents, acids, and bases[4][5].
-
Separate Waste Streams: Do not mix different types of hazardous waste. For example, keep halogenated and non-halogenated solvent wastes separate[10][11]. Mixing non-hazardous waste with hazardous waste makes the entire volume hazardous[10].
Step 3: Containerization
The choice of container is vital for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the waste. For solids and most solutions, a high-density polyethylene (HDPE) container is appropriate[12][13].
-
Integrity: The container must be in good condition, free from damage or leaks, and have a securely fitting, leak-proof cap[11][14].
-
Reuse: It is often best to reuse the original product container for its corresponding waste[12].
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Required Information: Each container must be clearly labeled with the words "Hazardous Waste." [4][11]
-
Full Chemical Name: List the full chemical name, "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas[4].
Step 5: Storage (Satellite Accumulation Area)
Waste must be stored safely at or near the point of generation until pickup.
-
Designated Area: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA)[3][4].
-
Secondary Containment: Use a secondary containment system, such as a chemical-resistant tray, to contain potential spills[14].
-
Time and Volume Limits: Be aware of regulatory limits on the amount of waste (typically 55 gallons) and the accumulation time (up to 12 months) in an SAA[3][15].
Disposal Workflow and Logistics
The following diagram illustrates the decision-making and procedural flow for managing this compound waste from generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable handling it, evacuate the area and contact your institution's emergency line or EHS office[10][16].
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources[17].
-
Contain the Spill: Use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Clean Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a suitable, sealable container for disposal[8].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: Label the container with all contents and manage it as hazardous waste.
Regulatory Compliance
All disposal procedures are governed by strict regulations to protect human health and the environment.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management[14]. For academic labs, Subpart K provides alternative, more flexible standards for waste management[15].
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan and to protect laboratory workers from chemical hazards[18]. The Hazard Communication Standard ensures that workers are informed about the hazards of the chemicals they handle through labels and SDSs[19].
By following the procedures outlined in this guide, you contribute to a safe laboratory environment and ensure your institution remains in compliance with these critical regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 99768-67-9 [chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. essr.umd.edu [essr.umd.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 19. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
